2-Methoxy-5-methylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-9(12-2)8(5-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOHLSFNBKNRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399838 | |
| Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59741-04-7 | |
| Record name | 2-isocyanato-1-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXY-5-METHYLPHENYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-methylphenyl isocyanate (CAS Number 59741-04-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-methylphenyl isocyanate is an aromatic isocyanate, a class of organic compounds characterized by the reactive -N=C=O functional group. This functional group makes it a valuable reagent in organic synthesis, particularly for the preparation of ureas, carbamates, and other derivatives. Its substituted phenyl ring, featuring both a methoxy and a methyl group, influences its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development, particularly as a scaffold for sigma-2 (σ2) receptor ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 59741-04-7 | N/A |
| Molecular Formula | C₉H₉NO₂ | N/A |
| Molecular Weight | 163.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Boiling Point | 240 °C (lit.) | N/A |
| Melting Point | 25-26 °C (lit.) | N/A |
| Density | 1.112 g/mL at 25 °C (lit.) | N/A |
| Refractive Index | n20/D 1.537 (lit.) | N/A |
| Synonyms | 2-Isocyanato-1-methoxy-4-methylbenzene, 6-Methoxy-m-tolyl isocyanate | N/A |
Synthesis
Phosgenation of 2-Methoxy-5-methylaniline
The most common industrial method for the preparation of isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).
General Experimental Protocol (Adapted from a general procedure for aniline phosgenation):
To a stirred solution of triphosgene (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-methoxy-5-methylaniline (3.0 eq.) in anhydrous DCM is added dropwise at 0 °C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.
Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Curtius Rearrangement of 2-Methoxy-5-methylbenzoyl Azide
The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[2][3] The carboxylic acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas.[2][3]
Workflow for Curtius Rearrangement:
References
Technical Guide on the Physical Properties of m-Tolyl Isocyanate
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of m-tolyl isocyanate.
Chemical Identity
m-Tolyl isocyanate, also known as 3-methylphenyl isocyanate, is an aromatic organic compound. The isocyanate group is highly reactive, making it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][2]
-
Synonyms: 3-Methylphenyl isocyanate, m-Isocyanatotoluene, meta-tolyl isocyanate[3][4][5]
-
Chemical Structure:
Physical Properties
The physical properties of m-tolyl isocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Units | Reference |
| Appearance | Clear colorless to pale yellow liquid | - | [2] |
| Boiling Point | 75-76 (at 12 mmHg) | °C | [2][6][7][8][10] |
| 275-278 | °C | ||
| Density | 1.033 (at 25°C) | g/mL | [2][6][7] |
| Refractive Index | 1.5305 (at 20°C) | - | [2][6] |
| Flash Point | 65 | °C | [1][7] |
| Vapor Pressure | 56.3 | Pa | [10] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of m-tolyl isocyanate are not explicitly available in the searched literature. However, standard methods for determining these properties for liquid organic compounds are well-established.
-
Boiling Point Determination: The boiling point can be determined using methods such as distillation under atmospheric or reduced pressure according to standard organic chemistry laboratory procedures. The observed boiling point at a specific pressure can be extrapolated to the normal boiling point if required.
-
Density Measurement: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid sample at a controlled temperature (e.g., 25°C).
-
Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of a liquid sample at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
Flash Point Determination: The closed-cup flash point is determined using a Pensky-Martens or similar apparatus, where the liquid is heated in a closed container, and a flame is periodically introduced to the vapor space to determine the lowest temperature at which the vapors ignite.
Logical Relationships of Physical Properties
The physical properties of a chemical compound like m-tolyl isocyanate are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates this relationship.
Safety and Handling
m-Tolyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[11] It is crucial to wear personal protective equipment, including gloves, eye protection, and respiratory protection.[12]
-
Hazards: Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation. It reacts violently with water.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] It should be kept away from moisture, heat, sparks, and open flames.[11][13] Recommended storage temperature is 2-8°C.[6]
-
Incompatible Materials: Water, amines, strong bases, alcohols, and acids.[12][13]
Synthesis and Reactivity
Isocyanates are generally synthesized from the corresponding amine or through the carbonylation of nitro compounds.[14][15] A common laboratory and industrial method is the reaction of the corresponding amine (m-toluidine) with phosgene or a phosgene equivalent.
The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids (which decompose to the corresponding amine and carbon dioxide), respectively. This reactivity makes m-tolyl isocyanate a versatile building block in organic synthesis.[1]
References
- 1. m-Tolyl isocyanate 99 621-29-4 [sigmaaldrich.com]
- 2. m-Tolyl isocyanate | 621-29-4 [chemicalbook.com]
- 3. m-Tolyl isocyanate | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Tolyl isocyanate, 99% | Fisher Scientific [fishersci.ca]
- 5. Isocyanates | Fisher Scientific [fishersci.ca]
- 6. m-Tolyl isocyanate 99 621-29-4 [sigmaaldrich.com]
- 7. upchemusa.com [upchemusa.com]
- 8. m-Tolyl isocyanate | 621-29-4 [amp.chemicalbook.com]
- 9. m-Tolyl isocyanate [lanxess.com]
- 10. m-Tolyl isocyanate CAS#: 621-29-4 [m.chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. solutions.covestro.com [solutions.covestro.com]
- 13. fishersci.com [fishersci.com]
- 14. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 15. Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles [organic-chemistry.org]
An In-depth Technical Guide on the Molecular Structure of 2-Methoxy-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-Methoxy-5-methylphenyl isocyanate. This compound, with the CAS Number 59741-04-7, is a valuable reagent in organic synthesis and holds potential for applications in medicinal chemistry and materials science.[1][2][3]
Molecular Structure and Chemical Identity
This compound is an aromatic isocyanate characterized by a phenyl ring substituted with a methoxy group at the 2-position, a methyl group at the 5-position, and an isocyanate functional group at the 1-position.
Systematic IUPAC Name: 2-isocyanato-1-methoxy-4-methylbenzene[1]
Synonyms: 6-Methoxy-m-tolyl isocyanate[1][3]
Molecular Formula: C₉H₉NO₂[1][3]
Molecular Weight: 163.17 g/mol [3]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Clear colorless to pale yellow liquid | [1] |
| Melting Point | 25-26 °C | [4] |
| Boiling Point | 240 °C | [4] |
| Density | 1.112 g/mL at 25 °C | [4] |
| Refractive Index | 1.5335-1.5385 @ 20 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Soluble in organic solvents. The methoxy group can enhance solubility. | [2] |
| Stability | Moisture sensitive. | [5] |
Synthesis
A potential synthetic pathway for this compound is outlined below:
Caption: Plausible synthesis of this compound.
General Experimental Protocol for Curtius Rearrangement
The following is a generalized experimental protocol for the synthesis of an aryl isocyanate from a benzoyl chloride via the Curtius rearrangement. This protocol should be adapted and optimized for the specific synthesis of this compound.
-
Formation of the Acyl Azide:
-
To a solution of 2-methoxy-5-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., acetone, acetonitrile), a solution of sodium azide in water is added dropwise at a low temperature (typically 0-5 °C).
-
The reaction mixture is stirred vigorously for a period of time (e.g., 1-2 hours) while maintaining the low temperature.
-
The formation of the acyl azide can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the acyl chloride peak and appearance of the azide peak).
-
-
Curtius Rearrangement:
-
The acyl azide is extracted into an inert, high-boiling solvent (e.g., toluene, diphenyl ether). Caution: Acyl azides can be explosive and should be handled with extreme care. They should not be isolated in a pure form unless absolutely necessary and should be kept in solution.
-
The solution of the acyl azide is heated to induce the rearrangement. The temperature required can vary depending on the substrate but is typically in the range of 80-120 °C.
-
The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is complete when gas evolution ceases.
-
-
Isolation of the Isocyanate:
-
The resulting isocyanate solution can be used directly for subsequent reactions.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can then be purified by vacuum distillation.
-
Spectroscopic Data
Detailed experimental spectra for this compound were not found in the searched literature. However, based on the known spectral properties of related compounds and functional groups, the expected spectroscopic characteristics are summarized below.
¹H NMR Spectroscopy
The expected chemical shifts (δ) in the ¹H NMR spectrum (in CDCl₃) are as follows:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.8 - 7.2 | Multiplet | 3H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
¹³C NMR Spectroscopy
The expected chemical shifts (δ) in the ¹³C NMR spectrum are as follows:
| Carbon | Expected Chemical Shift (ppm) |
| Isocyanate (-N=C=O) | 120 - 130 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-NCO | 130 - 140 |
| Aromatic C-CH₃ | 130 - 140 |
| Aromatic CH | 110 - 130 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 20 - 25 |
Infrared (IR) Spectroscopy
The key diagnostic absorption bands in the IR spectrum are:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | 2250 - 2280 | Strong, sharp |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to strong |
| C-O (methoxy) | 1000 - 1300 | Strong |
The most characteristic peak for isocyanates is the strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[10]
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163. Common fragmentation patterns for aromatic isocyanates include the loss of CO (M-28) and the isocyanate group (M-42).
Applications in Research and Drug Development
While specific examples of the use of this compound in drug development or as a biological probe were not identified in the conducted searches, its chemical nature suggests several potential applications.
-
Scaffold for Drug Discovery: The substituted phenyl ring provides a scaffold that can be further functionalized. The isocyanate group is a highly reactive handle for covalently linking this scaffold to other molecules of interest, such as pharmacophores or targeting ligands.
-
Bioconjugation: Isocyanates are known to react with nucleophilic groups on biomolecules, such as the amine groups of lysine residues in proteins. This reactivity could be exploited to attach the 2-methoxy-5-methylphenyl group to proteins for various applications, including the development of chemical probes to study biological targets.
-
Synthesis of Urea and Carbamate Derivatives: The reaction of isocyanates with amines and alcohols to form ureas and carbamates, respectively, is a fundamental transformation in medicinal chemistry. Many drugs contain these functional groups, and this compound can serve as a building block for creating libraries of such compounds for screening against biological targets. The methoxy and methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Caption: Potential applications in drug discovery.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also a potential skin and respiratory sensitizer. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a versatile aromatic compound with a unique combination of functional groups. While detailed experimental data and specific applications in drug discovery are not extensively documented in the public domain, its molecular structure and chemical reactivity make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for scientists working with this molecule. Further research is warranted to fully explore its synthetic utility and biological activity.
References
- 1. L16001.03 [thermofisher.com]
- 2. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:59741-04-7 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chemical-label.com [chemical-label.com]
A Technical Guide to the Spectroscopic Profile of 2-Methoxy-5-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for 2-Methoxy-5-methylphenyl isocyanate (C₉H₉NO₂; CAS Number: 59741-04-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of related compounds, including 2-methoxyphenyl isocyanate and 2-methoxy-5-methylphenol, and are intended to be a reference for experimental verification.
1.1. Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.8-6.9 | dd | 1H | Ar-H |
| ~6.7-6.8 | d | 1H | Ar-H |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.3 | s | 3H | -CH₃ |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
1.2. Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | Ar-C-O |
| ~130-135 | Ar-C-CH₃ |
| ~125-130 | Ar-C-NCO |
| ~120-125 | Ar-C-H |
| ~115-120 | Ar-C-H |
| ~110-115 | Ar-C-H |
| ~128 | -N=C=O |
| ~55-60 | -OCH₃ |
| ~20-25 | -CH₃ |
Table 2: Predicted ¹³C NMR chemical shifts for this compound. The chemical shift for the isocyanate carbon is a distinguishing feature.
1.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Sharp | -N=C=O asymmetric stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~1020-1040 | Medium | C-O-C stretch |
Table 3: Predicted characteristic IR absorption bands for this compound. The strong and sharp peak around 2270 cm⁻¹ is a key indicator of the isocyanate functional group[1][2].
1.4. Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 163 | Molecular ion [M]⁺ |
| 148 | [M - CH₃]⁺ |
| 134 | [M - CO]⁺ or [M - NCH]⁺ |
| 118 | [M - NCO]⁺ |
| 91 | Tropylium ion [C₇H₇]⁺ |
Table 4: Predicted major fragmentation peaks for this compound under Electron Ionization (EI). The fragmentation of isocyanates can be complex, and these represent plausible major fragments[3][4][5].
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter[6].
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Perform baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent[6][7].
-
Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to encompass all expected carbon signals (typically 0-220 ppm)[8].
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
2.2. Infrared (IR) Spectroscopy
This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR, which is suitable for liquid samples[9][10][11][12].
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the significant absorption peaks.
-
2.3. Mass Spectrometry (MS)
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry[13][14][15][16][17].
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatile and thermally stable.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. Cylindrical IR-ATR Sensors for Process Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Theory analysis of mass spectra of long-chain isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. mt.com [mt.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electron ionization - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chem.umd.edu [chem.umd.edu]
The Chemical Reactivity of Substituted Phenyl Isocyanates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the isocyanate group attached to a substituted phenyl ring. Understanding the intricate interplay of electronic and steric effects of various substituents is paramount for controlling reaction kinetics and designing novel molecules in fields such as medicinal chemistry and materials science. This document delves into the core principles governing this reactivity, presents quantitative kinetic data, details key experimental protocols, and provides visual representations of reaction mechanisms and influential factors.
Core Principles of Reactivity
The isocyanate group (-N=C=O) is a highly electrophilic moiety due to the cumulative electron-withdrawing effects of the nitrogen and oxygen atoms, rendering the central carbon atom susceptible to nucleophilic attack. The reactivity of this functional group is significantly modulated by the nature and position of substituents on the phenyl ring. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects: The electronic nature of a substituent alters the electron density of the phenyl ring, which in turn influences the electrophilicity of the isocyanate carbon through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups decrease the electron density on the phenyl ring. This inductive withdrawal of electron density enhances the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density on the phenyl ring through inductive and/or resonance effects. This increased electron density reduces the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity.
Steric Effects: The size and position of a substituent on the phenyl ring can physically hinder the approach of a nucleophile to the electrophilic isocyanate carbon. This is particularly pronounced for substituents in the ortho position. The steric hindrance increases the activation energy of the reaction, leading to a slower reaction rate.
Quantitative Reactivity Data
The Hammett equation provides a framework for quantifying the electronic effects of meta and para substituents on the reaction rates of substituted phenyl isocyanates. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted phenyl isocyanate.
-
k₀ is the rate constant for the reaction of the unsubstituted phenyl isocyanate.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attack on the isocyanate group. The following tables summarize representative kinetic data for the reactions of various substituted phenyl isocyanates with common nucleophiles.
Table 1: Relative Rate Constants for the Reaction of Substituted Phenyl Isocyanates with Alcohols
| Substituent | Position | Relative Rate Constant (k_rel) | Primary Effect(s) |
| -NO₂ | para | High | Strong Electron-Withdrawing |
| -CN | para | High | Strong Electron-Withdrawing |
| -Cl | para | Moderate | Electron-Withdrawing |
| -H | - | 1.00 (Reference) | - |
| -CH₃ | para | Low | Electron-Donating |
| -OCH₃ | para | Low | Strong Electron-Donating (Resonance) |
| -CH₃ | ortho | Very Low | Steric Hindrance, Electron-Donating |
Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with n-Butanol in Toluene at 25°C
| Substituent | Position | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 4-NO₂ | para | 1.5 x 10⁻³ |
| 3-NO₂ | meta | 1.2 x 10⁻³ |
| 4-Cl | para | 4.0 x 10⁻⁴ |
| H | - | 1.8 x 10⁻⁴ |
| 4-CH₃ | para | 8.0 x 10⁻⁵ |
| 4-OCH₃ | para | 4.5 x 10⁻⁵ |
Key Reactions and Experimental Protocols
Substituted phenyl isocyanates undergo a variety of important chemical transformations, primarily involving nucleophilic addition to the carbonyl carbon of the isocyanate group.
Reaction with Alcohols to Form Carbamates
The reaction of a substituted phenyl isocyanate with an alcohol yields a carbamate (urethane). This reaction is fundamental in polyurethane chemistry.
Experimental Protocol: Synthesis of a Substituted N-Phenyl Carbamate
-
Materials: Substituted phenyl isocyanate (1.0 eq), alcohol (1.1 eq), anhydrous toluene, and a catalyst such as dibutyltin dilaurate (DBTDL) (0.1 mol%).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous toluene. b. Add the catalyst to the alcohol solution and stir. c. Slowly add the substituted phenyl isocyanate to the solution at room temperature. d. The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹). e. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. f. The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the purified carbamate is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction with Amines to Form Ureas
The reaction with primary or secondary amines is typically very rapid and exothermic, producing substituted ureas.
Experimental Protocol: Synthesis of a Substituted N,N'-Diphenylurea
-
Materials: Substituted phenyl isocyanate (1.0 eq), substituted aniline (1.0 eq), and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: a. In a round-bottom flask, dissolve the substituted aniline in the anhydrous solvent. b. Cool the solution in an ice bath. c. Slowly add a solution of the substituted phenyl isocyanate in the same solvent to the cooled aniline solution with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-2 hours). e. The product often precipitates from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. f. The crude urea is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried.
-
Characterization: The identity and purity of the product are confirmed by melting point determination and spectroscopic analysis.
Reaction with Thiols to Form Thiocarbamates
The reaction with thiols is generally slower than with amines or alcohols and often requires a catalyst, such as a tertiary amine or an organotin compound, to proceed at a reasonable rate.
Experimental Protocol: Synthesis of a Substituted S-Phenyl Thiocarbamate
-
Materials: Substituted phenyl isocyanate (1.0 eq), thiol (1.0 eq), a catalyst (e.g., triethylamine, 0.1 eq), and an anhydrous solvent (e.g., THF).
-
Procedure: a. To a solution of the thiol and catalyst in the anhydrous solvent, add the substituted phenyl isocyanate dropwise at room temperature under an inert atmosphere. b. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or FTIR. c. Once the reaction is complete, the solvent is removed in vacuo. d. The residue is then purified by column chromatography on silica gel to afford the desired thiocarbamate.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Flow of Reactivity Influences
Caption: Factors influencing the chemical reactivity of substituted phenyl isocyanates.
General Mechanism of Nucleophilic Addition
Caption: Generalized mechanism for the nucleophilic addition to an isocyanate.
Experimental Workflow for Kinetic Analysis
Caption: Typical experimental workflow for determining the kinetics of isocyanate reactions.
Conclusion
The chemical reactivity of the isocyanate group on a substituted phenyl ring is a finely tunable property governed by a combination of electronic and steric factors. A thorough understanding of these principles is crucial for researchers in drug development and polymer science, enabling the rational design of molecules and the precise control of reaction outcomes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the practical application of this knowledge in a laboratory setting.
An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-5-methylphenyl isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-5-methylphenyl isocyanate in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar isocyanates, namely p-tolyl isocyanate and 4-methoxyphenyl isocyanate, to provide well-founded estimations and guidance. Standardized experimental protocols for determining solubility and stability are also detailed to empower researchers in generating precise data for their specific applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59741-04-7 | N/A |
| Molecular Formula | C₉H₉NO₂ | N/A |
| Molecular Weight | 163.17 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 240 °C (lit.) | [1] |
| Melting Point | 25-26 °C (lit.) | [1] |
| Density | 1.112 g/mL at 25 °C (lit.) | [1] |
Solubility Profile
Isocyanates, in general, are reactive electrophiles and their solubility is influenced by the polarity of the solvent. Aromatic isocyanates, like the one , are typically soluble in a variety of aprotic organic solvents. The presence of a methoxy and a methyl group on the phenyl ring is expected to enhance its solubility in moderately polar to nonpolar solvents.
Table 2.1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale/Supporting Data |
| Toluene | Aromatic Hydrocarbon | High | Aromatic isocyanates are generally highly soluble in aromatic solvents. Toluene is a common solvent for isocyanate reactions. |
| Tetrahydrofuran (THF) | Ether | High | Ethers are good solvents for a wide range of organic compounds, including isocyanates. 4-methoxyphenyl isocyanate is soluble in ether.[2] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | High | Halogenated solvents are effective at dissolving a broad spectrum of organic molecules. |
| Acetone | Ketone | Moderate to High | Ketones are polar aprotic solvents that can dissolve many organic compounds. |
| Ethyl Acetate | Ester | Moderate to High | Esters are good solvents for many organic molecules. |
| Acetonitrile | Nitrile | Moderate | A polar aprotic solvent that can dissolve a range of organic compounds. |
| Hexane | Aliphatic Hydrocarbon | Low to Moderate | Nonpolar solvents may have lower solvating power for this substituted aromatic isocyanate. |
| Ethanol | Protic Alcohol | Soluble, but reactive | Isocyanates react with alcohols to form urethanes. While it will likely dissolve, it will not be stable. 4-methoxyphenyl isocyanate is noted as soluble in alcohol, but with a warning of instability.[2] |
| Water | Protic | Very Low, and reactive | Isocyanates react with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. p-Tolyl isocyanate has a reported water solubility of 7.5 g/L at 20°C, but it is also noted as being moisture sensitive.[3][4] |
Stability in Organic Solvents
The stability of this compound is critically dependent on the nature of the solvent, particularly its proticity and the presence of nucleophilic impurities.
Reactivity with Protic Solvents
Isocyanates are highly susceptible to reaction with nucleophiles. Protic solvents, which contain acidic protons (e.g., O-H, N-H bonds), will react with the isocyanate group.
-
Alcohols (R-OH): React to form urethanes. This reaction is often catalyzed by tertiary amines or organometallic compounds.
-
Water (H₂O): Reacts to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (2-methoxy-5-methylaniline) and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea derivative.
-
Amines (R-NH₂): React very rapidly to form ureas.
Due to this high reactivity, it is imperative to use anhydrous aprotic solvents for any application where the isocyanate is intended to be stored or used in solution without degradation.
Stability in Aprotic Solvents
In dry, aprotic solvents such as toluene, THF, and dichloromethane, this compound is expected to be significantly more stable. However, degradation can still occur over time, especially in the presence of catalysts, light, or elevated temperatures. The primary degradation pathway in the absence of external nucleophiles is self-polymerization (trimerization) to form an isocyanurate.
Table 3.1: Stability Considerations for this compound in Organic Solvents
| Solvent Type | Stability | Potential Degradation Pathways |
| Aprotic Nonpolar (e.g., Toluene, Hexane) | Good | Trimerization (slow). |
| Aprotic Polar (e.g., THF, Acetone, Ethyl Acetate, Acetonitrile, DCM) | Good | Trimerization (can be faster than in nonpolar solvents). |
| Protic (e.g., Alcohols, Water) | Poor | Urethane formation (with alcohols), Urea formation (with water/amines). |
Experimental Protocols
Protocol for Determination of Solubility
This protocol is adapted from general principles for solubility determination of organic compounds and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Small, sealable glass vials
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the mass of the isocyanate added.
-
Add a known volume of the anhydrous solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation and moisture ingress.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Ensure that excess solid or liquid isocyanate remains, indicating saturation.
-
-
Sample Preparation for Analysis:
-
Allow the vial to stand undisturbed at the set temperature for a period to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.
-
Weigh the filtered solution to determine its mass.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve and determine the concentration of the isocyanate in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the isocyanate in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Protocol for Assessment of Stability
This protocol is based on the principle of determining the isocyanate content over time using a titrimetric method, adapted from ASTM D2572.
Objective: To assess the stability of this compound in a given anhydrous organic solvent over a defined period.
Materials:
-
Solution of this compound in the anhydrous solvent of interest at a known initial concentration.
-
Anhydrous toluene
-
Di-n-butylamine solution in anhydrous toluene (e.g., 2 M)
-
Isopropyl alcohol
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 N)
-
Bromocresol green indicator
-
Conical flasks
-
Burette
Procedure:
-
Initial Isocyanate Content (Time = 0):
-
Accurately transfer a known amount of the freshly prepared isocyanate solution into a conical flask.
-
Add a known excess of the di-n-butylamine/toluene solution to the flask.
-
Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15 minutes) with occasional swirling.
-
Add isopropyl alcohol to the flask.
-
Add a few drops of bromocresol green indicator.
-
Titrate the solution with the standardized HCl solution until the color changes from blue to yellow. This is the sample titration.
-
Perform a blank titration by following the same procedure but without the isocyanate solution.
-
-
Stability Study:
-
Store the bulk isocyanate solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and repeat the titration procedure described in step 1.
-
-
Calculation of Isocyanate Content:
-
The percent NCO content can be calculated using the following formula: % NCO = [(B - V) * N * 4.202] / W Where:
-
B = volume of HCl for the blank titration (mL)
-
V = volume of HCl for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W = weight of the sample (g)
-
-
-
Assessment of Stability:
-
Plot the % NCO content as a function of time. A decrease in the % NCO content over time indicates degradation of the isocyanate in the solvent under the storage conditions.
-
Visualizations
Caption: Reaction Pathways of this compound.
Caption: Experimental Workflow for Isocyanate Stability Assessment.
Conclusion
This compound is anticipated to be soluble in a range of common aprotic organic solvents but will exhibit significant instability in protic solvents due to the high reactivity of the isocyanate functional group. For applications requiring the use of this compound in solution, it is crucial to use anhydrous aprotic solvents and to verify its stability over the intended duration of use. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability of this compound in their specific solvent systems, ensuring the reliability and reproducibility of their experimental outcomes.
References
Health and Safety Profile of 2-Methoxy-5-methylphenyl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 2-Methoxy-5-methylphenyl isocyanate (CAS No. 59741-04-7). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple routes of exposure posing significant health risks. The primary hazards are associated with its acute toxicity, irritant properties, and potential for sensitization.
Globally Harmonized System (GHS) Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Quantitative Toxicological Data
Table 1: Acute Toxicity Data (Estimated)
| Route of Exposure | Species | Value | Classification | Reference |
| Oral | Rat | LD50: 1450 mg/kg | Category 4 | [3] (for p-Cresidine) |
| Dermal | - | - | Category 4 | [1] |
| Inhalation | - | - | Category 4 | [1] |
Table 2: Irritation and Sensitization Data
| Endpoint | Species | Result | Classification | Reference |
| Skin Irritation | - | Irritant | Category 2 | [1] |
| Eye Irritation | - | Serious Irritant | Category 2 | [1] |
| Respiratory Sensitization | - | Sensitizer | Category 1 | |
| Skin Sensitization | - | Sensitizer | Category 1 |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments based on the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols provide a framework for generating reliable and reproducible data for the health hazard assessment of chemicals like this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Procedure:
-
A group of three animals is dosed at the selected starting dose.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
If mortality occurs, the test is repeated with a lower dose level. If no mortality occurs, a higher dose level is used.
-
This process is continued until the dose causing mortality or no effects is identified.
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
Acute Dermal Toxicity - OECD Guideline 402
Objective: To determine the acute dermal toxicity of a substance.
Methodology:
-
Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Dose Level: A limit test at a dose of 2000 mg/kg body weight is typically performed. If toxicity is observed, a full study with multiple dose groups may be necessary.
-
Exposure Duration: The exposure period is 24 hours.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for 14 days. Skin reactions at the site of application are also recorded. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
Acute Inhalation Toxicity - OECD Guideline 403
Objective: To determine the acute inhalation toxicity of a substance.
Methodology:
-
Test Animals: Healthy, young adult rats are the preferred species.
-
Exposure Apparatus: The animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.
-
Test Substance Generation: The substance is generated as a vapor, aerosol, or dust, depending on its physical form.
-
Concentration: A limit test at a concentration of 5 mg/L for dusts and mists, or 20,000 ppm for gases and vapors, is often performed. If toxicity is observed, a study with at least three concentrations is conducted to determine the LC50.
-
Exposure Duration: The standard exposure duration is 4 hours.
-
Observations: Animals are observed for clinical signs of toxicity and mortality during and after exposure for 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits with intact skin are used.
-
Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the skin reactions is scored according to a graded scale.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin lesions.
Acute Eye Irritation/Corrosion - OECD Guideline 405
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The severity of the eye reactions is scored according to a graded scale.
-
Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the eye lesions.
Skin Sensitization - OECD Guideline 406 (Guinea Pig Maximization Test)
Objective: To determine the potential of a substance to cause skin sensitization.
Methodology:
-
Test Animals: Young, healthy adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Injections: The test substance is injected intradermally with and without Freund's Complete Adjuvant (FCA) to stimulate an immune response.
-
Topical Application: One week later, the test substance is applied topically to the same area.
-
-
Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance on a naive skin site.
-
Observation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal.
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the health and safety of this compound.
Caption: Hazard Identification and First Aid Response Workflow.
Caption: Accidental Spill Response Workflow.
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (see Section 6).
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
-
Store away from incompatible materials such as acids, bases, alcohols, and amines.
-
Protect from moisture.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use of a laboratory fume hood or other effective local exhaust ventilation is recommended to keep airborne levels below exposure limits.
-
Ensure eyewash stations and safety showers are readily available.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical:
-
Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.
-
Isocyanates can react with water to produce carbon dioxide, which can build up pressure in closed containers.
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Avoid breathing vapors, mist, or gas.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let product enter drains.
Methods for Containment and Cleaning Up:
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
Decontaminate the spill area with a suitable decontamination solution (e.g., a mixture of water, ammonia, and detergent).
Stability and Reactivity
Reactivity:
-
Reacts with water, alcohols, amines, and strong bases.
Chemical Stability:
-
Stable under recommended storage conditions.
Possibility of Hazardous Reactions:
-
Polymerization may occur in the presence of moisture, bases, or elevated temperatures.
Conditions to Avoid:
-
Heat, flames, and sparks.
-
Exposure to moisture.
Incompatible Materials:
-
Water, alcohols, amines, strong acids, and strong bases.
Hazardous Decomposition Products:
-
Carbon oxides, nitrogen oxides, and hydrogen cyanide.
This guide is intended to provide essential health and safety information for this compound. It is not exhaustive and should be used in conjunction with the manufacturer's Safety Data Sheet (SDS) and established laboratory safety protocols. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.
References
A Technical Guide to the Discovery and History of Substituted Phenyl Isocyanates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of substituted phenyl isocyanates, a class of compounds that has become indispensable in the landscape of modern organic chemistry and drug development. From their initial synthesis in the 19th century to their contemporary applications, this document provides a comprehensive overview of their synthesis, key reactions, and physical properties, with a focus on the foundational experimental work.
Discovery and Early History
The journey into the world of isocyanates began in the mid-19th century with the pioneering work of German chemist August Wilhelm von Hofmann. While his initial research focused on the study of amines and their relationship to ammonia, his investigations led to the development of a novel reaction that would bear his name and become a cornerstone for the synthesis of isocyanates.
In 1881, Hofmann reported that the treatment of a primary amide with bromine in an alkaline solution resulted in the formation of a primary amine with one less carbon atom.[1] This reaction, now famously known as the Hofmann rearrangement , proceeds through a key isocyanate intermediate.[1] Although Hofmann's primary goal was the synthesis of amines, his work laid the theoretical and practical groundwork for the isolation and study of isocyanates.
Independently, in 1885, Theodor Curtius discovered another powerful method for the synthesis of isocyanates.[2][3][4] The Curtius rearrangement involves the thermal decomposition of an acyl azide, which yields an isocyanate and nitrogen gas.[2][3][4] This reaction proved to be a versatile and widely applicable method for preparing a variety of isocyanates, including substituted phenyl isocyanates, from their corresponding carboxylic acids.
The first general method for the direct synthesis of aromatic isocyanates was reported by Hentschel in 1884, involving the reaction of an aromatic primary amine with phosgene. This phosgenation reaction remains a significant industrial method for the production of isocyanates.
These early discoveries by Hofmann, Curtius, and Hentschel opened the door to the systematic synthesis and exploration of substituted phenyl isocyanates, paving the way for their extensive use in organic synthesis.
Key Synthetic Methodologies
The two primary historical methods for the laboratory-scale synthesis of substituted phenyl isocyanates are the Hofmann and Curtius rearrangements.
The Hofmann Rearrangement
The Hofmann rearrangement of substituted benzamides provides a direct route to the corresponding substituted phenyl isocyanates. The reaction is typically carried out by treating the amide with an alkaline solution of a halogen, most commonly bromine.
Logical Workflow of the Hofmann Rearrangement:
References
- 1. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of IUPAC Nomenclature for Aromatic Isocyanates
An In-depth Technical Guide to the IUPAC Nomenclature and Application of Substituted Aromatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted aromatic isocyanates. It also includes key physicochemical data, detailed experimental protocols for their synthesis, and visualizations of nomenclature logic, experimental workflows, and relevant chemical interactions.
The systematic naming of substituted aromatic isocyanates follows a set of hierarchical rules established by IUPAC. The goal is to provide a unique and unambiguous name for every structure.
Identifying the Principal Functional Group
The foundation of naming a multi-substituted aromatic compound is to determine the principal functional group, which dictates the suffix of the name. The isocyanate group (–NCO) is a key functional group, but its priority must be assessed relative to other substituents present on the aromatic ring.
According to IUPAC recommendations, the isocyanate group is named in one of two ways:
-
As a Suffix (Functional Class Name): When the isocyanate group is the highest-priority functional group, the compound can be named as a functional class name, "isocyanate," following the name of the substituent group (e.g., Phenyl isocyanate).[1]
-
As a Prefix: When a higher-priority functional group (such as a carboxylic acid, ester, or amide) is present, the –NCO group is treated as a substituent and is denoted by the prefix "isocyanato- ".[2]
A general decreasing order of priority for common functional groups is:
-
Carboxylic acids (e.g., -COOH)
-
Acid anhydrides, Esters, Acid halides, Amides
-
Nitriles, Aldehydes, Ketones
-
Alcohols, Thiols, Amines
-
Alkenes, Alkynes
-
Isocyanates (-NCO) , Isothiocyanates, etc.[2]
-
Ethers, Halides, Nitro compounds
Systematic Naming Procedure
-
Identify the Parent Aromatic Ring: This is the primary aromatic structure, such as benzene, naphthalene, or anthracene. For monosubstituted compounds where the -NCO group is principal, the name is simply the name of the aromatic substituent followed by "isocyanate" (e.g., Phenyl isocyanate) or by using the prefix "isocyanato-" with the parent name (e.g., Isocyanatobenzene).[1]
-
Determine and Number Substituents:
-
Assign the carbon atom attached to the highest-priority functional group as locant '1'.
-
Number the remaining carbons of the ring to give the other substituents the lowest possible locants.
-
If a choice remains, number in alphabetical order of the substituents.
-
-
Assemble the Name:
-
List all substituent prefixes in alphabetical order.
-
Follow with the name of the parent aromatic ring.
-
If the isocyanate group is the principal function, the name will be constructed as [locant]-[substituent]phenyl isocyanate or [locant]-[substituent]isocyanatobenzene.
-
Examples:
-
Unsubstituted: Phenyl isocyanate or Isocyanatobenzene
-
Substituted (–NCO is principal): 4-Chlorophenyl isocyanate or 1-Chloro-4-isocyanatobenzene
-
Substituted (–NCO is not principal): 4-Isocyanatobenzoic acid (The carboxylic acid group has higher priority).
Logical Flow for IUPAC Nomenclature
The decision-making process for naming these compounds can be visualized as a logical workflow.
Caption: Logical workflow for determining the IUPAC name of a substituted aromatic isocyanate.
Physicochemical and Spectroscopic Data
Quantitative data is essential for the characterization and identification of substituted aromatic isocyanates. The tables below summarize key physical properties and spectroscopic data for phenyl isocyanate and some of its derivatives.
Table 1: Physical Properties of Selected Aromatic Isocyanates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenyl isocyanate | 103-71-9 | C₇H₅NO | 119.12 | -30 | 162-163 |
| 4-Chlorophenyl isocyanate | 104-12-1 | C₇H₄ClNO | 153.57 | 29-31 | 198-200 |
| 4-Methylphenyl isocyanate (p-Tolyl isocyanate) | 622-58-2 | C₈H₇NO | 133.15 | - | 186-188 |
| 4-Nitrophenyl isocyanate | 100-28-7 | C₇H₄N₂O₃ | 164.12 | 56-58 | 110 (10 mmHg) |
Data compiled from various chemical supplier and database sources.
Table 2: Spectroscopic Data for Selected Aromatic Isocyanates
| Compound | Spectroscopic Feature | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) |
| Phenyl isocyanate | IR (–N=C=O stretch) | ~2260 (strong)[3] |
| 4-Chlorophenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.27 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H)[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | 132.1, 131.3, 129.7, 125.9[4] | |
| 4-Fluorophenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.07 - 6.98 (m, 4H)[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | 162.2 (d, ¹JC-F = 247.5 Hz), 128.2, 126.1 (d, ³JC-F = 9.1 Hz), 116.5 (d, ²JC-F = 23.2 Hz)[4] | |
| 3-Trifluoromethylphenyl isocyanate | ¹H NMR (CDCl₃, 400 MHz) | 7.49 (d, J = 8.0 Hz, 1H), 7.42 (s, 1H), 7.35 (t, J = 8.0 Hz, 1H), 7.29 (d, J = 7.6 Hz, 1H)[4] |
| ¹⁹F NMR (CDCl₃, 565 MHz) | -62.8[4] |
Experimental Protocols
The synthesis of aromatic isocyanates from primary aromatic amines is a fundamental transformation. The use of triphosgene (bis(trichloromethyl) carbonate) is a common and safer laboratory alternative to gaseous phosgene.
General Protocol for Synthesis of an Aromatic Isocyanate using Triphosgene
This protocol is adapted from established literature procedures for the conversion of an aromatic amine to its corresponding isocyanate.[4][5][6]
Materials:
-
Aromatic amine (e.g., 4-chloroaniline) (1.0 eq.)
-
Triphosgene (0.4 eq.)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) as base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic amine (e.g., 10 mmol) in anhydrous DCM (20 mL).
-
Phosgenation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of triphosgene (4 mmol, 0.4 eq.) in anhydrous DCM (10 mL) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.
-
Base Addition: After the triphosgene addition is complete, add a base such as triethylamine (1.5 eq.) dropwise, ensuring the temperature remains low. Alternatively, a biphasic system with saturated aqueous NaHCO₃ can be used from the start.[6]
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the starting amine.
-
Workup:
-
Carefully quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude isocyanate can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis and Purification Workflow
Caption: General experimental workflow for the synthesis and purification of aromatic isocyanates.
Reactivity and Applications in Drug Development
Aromatic isocyanates are highly reactive electrophiles.[7] This reactivity is central to their utility in industrial polymer chemistry and is increasingly leveraged in drug development for creating covalent probes, modifying lead compounds, and synthesizing complex molecules.[8][9] The primary reaction is nucleophilic attack on the central carbon of the –N=C=O group.
Key Reactions with Biological Nucleophiles
The isocyanate moiety can react with various nucleophilic functional groups commonly found on biomolecules and drug-like scaffolds, such as amines, alcohols, and thiols.
-
Reaction with Amines: Forms a stable urea linkage. This is typically the fastest reaction.
-
Reaction with Alcohols: Forms a carbamate (urethane) linkage. This reaction is often slower and may require catalysis.
-
Reaction with Thiols: Forms a thiocarbamate linkage.
-
Reaction with Water: Leads to an unstable carbamic acid, which decarboxylates to form a primary amine and carbon dioxide.[7]
This predictable reactivity allows for the strategic modification of small molecules to append chemical tags, fluorescent labels, or photoaffinity probes.[9]
General Reactivity Pathways
Caption: Reaction pathways of an aromatic isocyanate with common biological nucleophiles.
References
- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anwendungshinweise und Protokolle: Derivatisierung von primären und sekundären Aminen mit 2-Methoxy-5-methylphenylisocyanat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von primären und sekundären Aminen mit 2-Methoxy-5-methylphenylisocyanat. Diese Methode wandelt Amine in stabile Harnstoffderivate um, was deren Analyse, insbesondere mittels Hochleistungsflüssigkeitschromatographie (HPLC), verbessert. Die Derivatisierung ist ein entscheidender Schritt für die Quantifizierung von Aminen in verschiedenen Matrices, einschließlich pharmazeutischer und biologischer Proben.
Einleitung
Die quantitative Analyse von primären und sekundären Aminen kann aufgrund ihrer Polarität und geringen UV-Absorption eine Herausforderung darstellen. Die Derivatisierung mit 2-Methoxy-5-methylphenylisocyanat führt zur Bildung von Harnstoffderivaten, die hydrophober sind und eine starke chromophore Gruppe für die UV-Detektion aufweisen. Diese Reaktion ist in der Regel schnell, spezifisch und führt zu hohen Ausbeuten, was sie für die Spurenanalytik geeignet macht.
Reaktionsmechanismus
Die Derivatisierungsreaktion ist eine nukleophile Addition des Amins an die Isocyanatgruppe. Das freie Elektronenpaar des Stickstoffatoms im Amin greift das elektrophile Kohlenstoffatom der Isocyanatgruppe an, was zur Bildung eines stabilen Harnstoffderivats führt.
Abbildung 1: Reaktionsschema der Derivatisierung.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die Reaktionsbedingungen und Ausbeuten für die Derivatisierung verschiedener Amine mit 2-Methoxyphenylisocyanat zusammen. Beachten Sie, dass die Literatur spezifische Daten für 2-Methoxyphenylisocyanat und nicht für 2-Methoxy-5-methylphenylisocyanat liefert; die Reaktivität wird jedoch als sehr ähnlich erwartet. Die Daten stammen aus synthetischen Verfahren und sind möglicherweise nicht direkt auf die Spurenanalytik übertragbar, bieten aber einen nützlichen Anhaltspunkt für die Effizienz der Reaktion.
| Amin | Lösungsmittel | Temperatur (°C) | Zeit (min) | Ausbeute (%) |
| p-Fluoranilin | Dichlormethan | Raumtemperatur | 45 | 89 |
| m-Bromanilin | Dichlormethan | Raumtemperatur | 30 | 90 |
| (R)-Methylbenzylamin | Dichlormethan | Raumtemperatur | 60 | 95 |
| Phenylalanin(OMe) | Dichlormethan | Raumtemperatur | 20 | - |
Hinweis: Spezifische analytische Leistungsdaten wie Nachweisgrenzen (LOD) und Bestimmungsgrenzen (LOQ) für die Derivatisierung mit 2-Methoxy-5-methylphenylisocyanat sind in der recherchierten Literatur nicht verfügbar.
Experimentelle Protokolle
Protokoll 1: Allgemeine Derivatisierung von Aminen für die qualitative oder synthetische Anwendung
Dieses Protokoll eignet sich für die Synthese von Harnstoffderivaten in größerem Maßstab.
Materialien:
-
Primäres oder sekundäres Amin
-
2-Methoxy-5-methylphenylisocyanat
-
Wasserfreies Dichlormethan (DCM) oder ein anderes aprotisches Lösungsmittel (z.B. Acetonitril, Tetrahydrofuran)
-
Magnetrührer und Rührfisch
-
Reaktionsgefäß (z.B. Rundkolben)
-
Apparatur zur Produktisolierung (z.B. Rotationsverdampfer, Filtertiegel)
Durchführung:
-
Lösen Sie das Amin (1 Äquivalent) in wasserfreiem DCM in einem geeigneten Reaktionsgefäß.
-
Geben Sie unter Rühren langsam eine Lösung von 2-Methoxy-5-methylphenylisocyanat (1 Äquivalent) in DCM zu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktionszeiten liegen typischerweise zwischen 20 und 60 Minuten.
-
Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.
-
Der feste Rückstand wird zwischen 5%iger Natriumbicarbonatlösung und Ethylacetat verteilt, um Reste von Carbamidsäure zu entfernen.
-
Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt, um das reine Harnstoffderivat zu erhalten.
Protokoll 2: Probenvorbereitung und Derivatisierung für die quantitative HPLC-Analyse
Dieses Protokoll ist für die Derivatisierung von Aminen in Proben für die quantitative Analyse mittels HPLC konzipiert.
Materialien:
-
Amin-haltige Probe
-
Standardlösungen der zu analysierenden Amine
-
Derivatisierungsreagenz: 2-Methoxy-5-methylphenylisocyanat-Lösung in wasserfreiem Acetonitril (z.B. 1 mg/mL)
-
Quench-Lösung (z.B. eine Lösung eines primären Amins wie Butylamin in Acetonitril), um überschüssiges Isocyanat zu neutralisieren
-
Boratpuffer (pH 9)
-
Extraktionslösungsmittel (z.B. Ethylacetat)
-
HPLC-Vials
Durchführung:
-
Probenvorbereitung: Extrahieren Sie die Amine aus Ihrer Probenmatrix mit einer geeigneten Methode. Der letzte Schritt sollte eine Lösung der Amine in einem mit Wasser nicht mischbaren, aprotischen Lösungsmittel oder, nach Verdampfung, in einem geeigneten Puffer sein.
-
Derivatisierung: a. Überführen Sie einen definierten Aliquot der Probenlösung (oder der Standardlösung) in ein Reaktionsgefäß. b. Fügen Sie Boratpuffer hinzu, um den pH-Wert auf ca. 9 einzustellen. c. Geben Sie einen Überschuss der 2-Methoxy-5-methylphenylisocyanat-Lösung hinzu. d. Mischen Sie die Lösung gut und lassen Sie sie bei Raumtemperatur für 30-60 Minuten reagieren.
-
Reaktions-Quench: Fügen Sie die Quench-Lösung hinzu, um nicht umgesetztes Isocyanat zu derivatisieren und so Interferenzen bei der HPLC-Analyse zu vermeiden.
-
Extraktion: Extrahieren Sie die gebildeten Harnstoffderivate mit Ethylacetat.
-
Probenaufarbeitung für HPLC: Verdampfen Sie das Ethylacetat zur Trockne und lösen Sie den Rückstand in einem definierten Volumen der mobilen Phase der HPLC.
-
Analyse: Injizieren Sie die vorbereitete Probe in das HPLC-System.
Experimenteller Arbeitsablauf
Der folgende Arbeitsablauf beschreibt die Schritte von der Probenahme bis zur Datenanalyse.
Application Note: HPLC Analysis of Amines Following Derivatization with 2-Methoxy-5-methylphenyl Isocyanate
Introduction
The quantitative analysis of primary and secondary amines by reverse-phase high-performance liquid chromatography (HPLC) often requires a derivatization step to enhance their detectability, particularly for UV-Vis absorption. Amines generally lack a strong chromophore, making direct detection at low concentrations challenging. Derivatization with an isocyanate reagent, such as 2-Methoxy-5-methylphenyl isocyanate, introduces a urea linkage and a chromophoric group into the amine molecule. This results in a derivative that can be readily detected by UV spectrophotometry, allowing for sensitive and selective quantification.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound and their subsequent analysis by HPLC with UV detection. The methodology is applicable to researchers, scientists, and professionals in drug development and quality control.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Dichloromethane (DCM, analytical grade), Water (HPLC grade or Milli-Q).
-
Reagents: this compound (≥97% purity), a range of amine standards (e.g., aniline, benzylamine, methylbenzylamine), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc).
-
Sample Preparation: Volumetric flasks, pipettes, vials, syringe filters (0.45 µm).
2. Standard and Sample Preparation
-
Stock Solutions of Amine Standards: Prepare individual stock solutions of the amine standards at a concentration of 1 mg/mL in a suitable solvent (e.g., DCM or ACN).
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions by serial dilution to cover the desired concentration range for calibration (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the amine of interest in DCM to an estimated concentration within the calibration range.
3. Derivatization Protocol
The following protocol is based on the general reaction of isocyanates with amines to form ureas.
-
To 1.0 mL of the amine standard or sample solution in DCM in a sealed vial, add a molar excess (typically 1.1 to 1.5 equivalents) of this compound.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for completion, which usually occurs within 10 to 60 minutes.[1]
-
Upon completion, quench the reaction by adding a small amount of a primary amine scavenger if necessary, or proceed directly to the workup.
-
Wash the reaction mixture with 1 mL of 5% aqueous sodium bicarbonate solution to remove any unreacted isocyanate and acidic byproducts.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in the HPLC mobile phase or ACN to a known volume (e.g., 1.0 mL) prior to injection.
4. HPLC Conditions
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: A gradient elution is often employed for separating a mixture of derivatized amines.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program: A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (linear gradient)
-
25-30 min: 95% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The urea derivatives are expected to have a UV maximum around 240-280 nm. The optimal wavelength should be determined by scanning the UV spectrum of a derivatized standard.
-
Injection Volume: 10-20 µL.
Data Presentation
The following tables present hypothetical quantitative data for the HPLC analysis of several amines after derivatization with this compound. This data is for illustrative purposes and should be determined experimentally for a specific application.
Table 1: Chromatographic Data for Derivatized Amines
| Analyte (Amine) | Retention Time (min) |
| Aniline | 12.5 |
| Benzylamine | 14.2 |
| (R)-Methylbenzylamine | 15.8 |
| p-Toluidine | 13.1 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Aniline | Benzylamine | (R)-Methylbenzylamine | p-Toluidine |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/mL) | 0.2 | 0.3 | 0.3 | 0.2 |
| LOQ (µg/mL) | 0.7 | 1.0 | 1.0 | 0.7 |
| Recovery (%) | 98.5 | 99.2 | 98.9 | 99.5 |
| Precision (RSD, %) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of an amine with this compound to form a UV-active urea derivative for HPLC analysis.
Experimental Workflow
Caption: Workflow for HPLC analysis of amines after derivatization.
References
Application Notes and Protocols for the Use of Substituted Phenyl Isocyanates as Derivatizing Agents in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Isocyanates are highly reactive compounds that readily react with nucleophiles containing active hydrogen atoms, such as amines and alcohols. This reactivity makes them effective derivatizing agents, particularly for compounds that lack a strong chromophore or fluorophore, or exhibit poor chromatographic retention. This document provides a detailed protocol for the use of substituted phenyl isocyanates as derivatizing agents for analytical applications, with a focus on 2-Methoxy-5-methylphenyl isocyanate. While specific application notes for this compound are not widely available in the scientific literature, the general principles of derivatization with other substituted phenyl isocyanates can be readily adapted. The methoxy and methyl substitutions on the phenyl ring can influence reactivity and the spectral properties of the resulting derivative, potentially offering advantages in specific analytical scenarios.
The primary application of derivatization with isocyanates is to introduce a UV-absorbing or fluorescent tag to the analyte, thereby enabling or enhancing its detection by HPLC with UV-Vis or fluorescence detectors. The reaction of an isocyanate with a primary or secondary amine yields a stable urea derivative, while the reaction with an alcohol or phenol produces a carbamate derivative.
General Reaction Schemes
-
Reaction with Amines: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R' (A urea)
-
Reaction with Alcohols: R-N=C=O + R'-OH → R-NH-C(=O)-O-R' (A carbamate)
Where R is the 2-Methoxy-5-methylphenyl group and R' is the analyte of interest.
Experimental Protocols
The following protocols provide a general framework for the derivatization of amines and alcohols using a substituted phenyl isocyanate like this compound. Optimization of reaction conditions is essential for achieving complete and reproducible derivatization.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is designed for the pre-column derivatization of aliphatic and aromatic primary and secondary amines for HPLC-UV analysis.
Materials:
-
This compound
-
Analyte standard or sample containing the amine(s) of interest
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Tertiary amine catalyst (e.g., triethylamine or pyridine, optional)
-
Reagent for quenching excess isocyanate (e.g., methanol or a primary/secondary amine like dibutylamine)
-
HPLC system with a UV detector
-
Vials for reaction and autosampler
-
Vortex mixer
-
Heating block (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine standard in the chosen anhydrous solvent.
-
For unknown samples, perform a suitable extraction to isolate the amine analytes and dissolve the extract in the same anhydrous solvent. Ensure the sample is free of water, as water will react with the isocyanate.
-
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the amine standard or sample solution.
-
Add a molar excess of this compound solution (typically 5 to 10-fold excess).
-
If necessary, add a small amount of a tertiary amine catalyst to facilitate the reaction.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the amine. Gentle heating (e.g., 50-60 °C) can be used to accelerate the reaction, but should be optimized to avoid degradation.[1]
-
-
Quenching:
-
After the desired reaction time, quench the excess this compound by adding a small amount of methanol or a solution of a highly reactive amine like dibutylamine. This prevents the derivatization of other components in the HPLC mobile phase or further reactions.
-
-
Analysis:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject a suitable volume into the HPLC system.
-
Monitor the elution of the urea derivative using a UV detector at a wavelength where the derivative exhibits maximum absorbance. The absorbance maximum will depend on the substitution pattern of the phenyl isocyanate.
-
Optimization Parameters:
| Parameter | Typical Range | Considerations |
| Solvent | Acetonitrile, Dichloromethane, Toluene | Must be anhydrous and aprotic. |
| Reagent Molar Excess | 5 - 20 fold | To ensure complete derivatization. |
| Catalyst | Triethylamine, Pyridine | Can accelerate the reaction, especially for less reactive amines. |
| Reaction Temperature | Room Temperature to 60 °C | Higher temperatures can speed up the reaction but may cause degradation. |
| Reaction Time | 10 min - 2 hours | Should be optimized for complete reaction. |
| Quenching Reagent | Methanol, Dibutylamine | Should react quickly with the excess isocyanate. |
Protocol 2: Derivatization of Alcohols and Phenols
This protocol is for the pre-column derivatization of alcohols and phenols to form carbamate derivatives for HPLC-UV analysis. The reaction with alcohols is generally slower than with amines and often requires a catalyst and heating.[2][3]
Materials:
-
This compound
-
Analyte standard or sample containing the alcohol/phenol(s) of interest
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dioxane)
-
Catalyst (e.g., dibutyltin dilaurate or a tertiary amine like triethylamine)
-
Reagent for quenching excess isocyanate (e.g., methanol or a primary/secondary amine)
-
HPLC system with a UV detector
-
Vials for reaction and autosampler
-
Vortex mixer
-
Heating block
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alcohol/phenol standard in the chosen anhydrous solvent.
-
For unknown samples, perform a suitable extraction and ensure the final extract is dissolved in an anhydrous solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the alcohol/phenol standard or sample solution.
-
Add a molar excess of this compound solution.
-
Add a catalytic amount of dibutyltin dilaurate or a tertiary amine.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (typically 30 minutes to several hours).
-
-
Quenching:
-
After cooling to room temperature, quench the excess isocyanate by adding a small amount of methanol or a suitable amine solution.
-
-
Analysis:
-
Dilute the reaction mixture with the mobile phase.
-
Inject into the HPLC system and monitor the carbamate derivative at its absorbance maximum.
-
Optimization Parameters:
| Parameter | Typical Range | Considerations |
| Solvent | Pyridine, Acetonitrile, Dioxane | Must be anhydrous and aprotic. Pyridine can also act as a catalyst. |
| Reagent Molar Excess | 10 - 50 fold | A higher excess may be needed compared to amine derivatization. |
| Catalyst | Dibutyltin dilaurate, Triethylamine | Often necessary to achieve a reasonable reaction rate. |
| Reaction Temperature | 60 - 100 °C | Higher temperatures are typically required for alcohol derivatization. |
| Reaction Time | 30 min - 4 hours | Needs to be optimized for complete conversion. |
| Quenching Reagent | Methanol, Dibutylamine | To stop the reaction and remove excess reagent. |
Visualization of Workflows and Reactions
References
Application Notes and Protocols: Synthesis of Substituted Ureas Using 2-Methoxy-5-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted ureas utilizing 2-methoxy-5-methylphenyl isocyanate. Substituted ureas are a pivotal class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and enzyme-inhibiting properties. The protocols and data presented herein offer a comprehensive guide for the synthesis and potential applications of novel urea derivatives incorporating the 2-methoxy-5-methylphenyl moiety.
Introduction
The urea functional group is a key structural motif in numerous FDA-approved drugs and clinical candidates. Its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, makes it a valuable component in drug design. This compound is a versatile reagent for the introduction of a substituted aryl urea functionality, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document outlines the synthesis of N,N'-substituted ureas via the reaction of this compound with various primary and secondary amines.
Data Presentation
The following tables summarize quantitative data for the synthesis of substituted ureas. Table 1 provides specific data for the synthesis of N-benzylurea derivatives using this compound, while Table 2 presents data for related methoxyphenylurea analogs, offering insights into their biological activities.
Table 1: Synthesis of N-Aza[3.3.3]propellane-derived Ureas using this compound [1]
| Starting Amine | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| syn-2-benzyl-2-aza[3.3.3]propellan-7-one | syn-N-(2-benzyl-7-oxo-2-aza[3.3.3]propellan-6-yl)-N'-(2-methoxy-5-methylphenyl)urea | Bu₂Sn(OAc)₂ | THF | 18 | 70 |
| anti-2-benzyl-2-aza[3.3.3]propellan-7-one | anti-N-(2-benzyl-7-oxo-2-aza[3.3.3]propellan-6-yl)-N'-(2-methoxy-5-methylphenyl)urea | Bu₂Sn(OAc)₂ | THF | 18 | 82 |
Table 2: Biological Activity of Methoxyphenylurea Analogs
| Compound | Target/Activity | Cell Line | IC₅₀ (µM) | Reference |
| 1-(p-methoxyphenyl)-3-(1,3,4-thiadiazole derivative) | Anticancer | MCF-7 | Not specified | [2] |
| Diaryl urea with pyridine moiety | Anticancer | HepG2 | 1.04 | [2] |
| Sorafenib (for comparison) | Anticancer | HepG2 | 5.06 | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of substituted ureas from this compound.
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol is a general method adaptable for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Dibutyltin diacetate (Bu₂Sn(OAc)₂) (optional, as catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous THF or DCM.
-
Catalyst Addition (Optional): If a catalyst is required, add a catalytic amount of dibutyltin diacetate (e.g., 0.05 equivalents) to the amine solution.
-
Isocyanate Addition: To the stirred amine solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Specific Synthesis of syn-N-(2-benzyl-7-oxo-2-aza[3.3.3]propellan-6-yl)-N'-(2-methoxy-5-methylphenyl)urea[1]
Materials:
-
syn-2-benzyl-2-aza[3.3.3]propellan-7-one (1 equivalent)
-
This compound (1 equivalent)
-
Dibutyltin diacetate (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of syn-2-benzyl-2-aza[3.3.3]propellan-7-one in anhydrous THF, add a catalytic amount of dibutyltin diacetate.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature for 18 hours.
-
After 18 hours, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final product (70% yield).[1]
Visualizations
The following diagrams illustrate the synthesis workflow and a relevant signaling pathway where substituted ureas may exert their biological effects.
Caption: General workflow for the synthesis of substituted ureas.
Caption: Inhibition of the Raf-MEK-ERK pathway by substituted ureas.
References
Application of 2-Methoxy-5-methylphenyl Isocyanate in Polymer Chemistry: A Review of Potential Uses
This document, therefore, serves as a theoretical guide based on the established reactivity of isocyanates, outlining potential applications and generalized experimental approaches. It is crucial to note that the protocols provided are templates and would require significant optimization and characterization for any specific research or development application.
Potential Application Notes
2-Methoxy-5-methylphenyl isocyanate possesses a reactive isocyanate group (-N=C=O) and a substituted aromatic ring containing methoxy and methyl groups. These structural features could impart unique properties to polymers.
1. Synthesis of Novel Polyurethanes: The primary application of isocyanates in polymer chemistry is in the formation of polyurethanes through reaction with polyols (compounds with multiple hydroxyl groups). The methoxy and methyl groups on the phenyl ring of this compound could influence the properties of the resulting polyurethane in several ways:
-
Steric Hindrance: The ortho-methoxy group may influence the reactivity of the isocyanate group and the conformational flexibility of the resulting polymer backbone.
-
Solubility and Thermal Properties: The aromatic nature, combined with the methyl and methoxy substituents, could affect the polymer's solubility in various organic solvents, as well as its glass transition temperature (Tg) and thermal stability.
-
Biocompatibility and Drug Delivery: For drug development professionals, the specific substituents might offer opportunities for hydrogen bonding or hydrophobic interactions, potentially influencing the encapsulation and release characteristics of drug-polymer conjugates.
2. Surface Modification and Functionalization: Isocyanates are highly effective reagents for surface modification of materials bearing active hydrogen atoms (e.g., hydroxyl, amine, or thiol groups). This compound could be used to:
-
Graft polymer chains onto surfaces to alter their hydrophobicity, biocompatibility, or adhesion properties.
-
Introduce specific functionalities for subsequent chemical reactions or for creating surfaces with tailored protein adsorption characteristics.
3. Development of Specialty Copolymers: This isocyanate could be used as a comonomer in the synthesis of copolymers to fine-tune the properties of existing polymer systems. Its incorporation could modify mechanical properties, thermal stability, or introduce specific interactive sites.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes, which would be the most probable application of this compound. These are illustrative and require adaptation for specific research goals.
Protocol 1: Synthesis of a Linear Polyurethane
Objective: To synthesize a linear thermoplastic polyurethane using this compound and a diol.
Materials:
-
This compound
-
A linear diol (e.g., polyethylene glycol (PEG), polypropylene glycol (PPG), or 1,4-butanediol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the diol in the anhydrous solvent.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add an equimolar amount of this compound to the reaction mixture dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature to 60-80°C and allow the reaction to proceed for several hours.
-
Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
Protocol 2: Synthesis of a Crosslinked Polyurethane (Thermoset)
Objective: To synthesize a crosslinked polyurethane network using this compound and a polyol with a functionality greater than two.
Materials:
-
This compound
-
A polyol with functionality > 2 (e.g., glycerol, trimethylolpropane)
-
Anhydrous solvent (optional, for solution polymerization)
-
Catalyst (e.g., DBTDL)
Procedure:
-
In a suitable reaction vessel, mix the polyol and this compound in a stoichiometric ratio based on their respective equivalent weights.
-
Add the catalyst to the mixture.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the mixture into a mold and cure it in an oven at a specified temperature (e.g., 80-120°C) for a defined period.
-
The curing process will result in a solid, crosslinked polyurethane material.
Data Presentation
As no specific experimental data for polymers derived from this compound is available in the literature, a table of quantitative data cannot be provided. Should research be undertaken, the following table structure is recommended for summarizing the properties of the synthesized polymers for easy comparison.
Table 1: Hypothetical Physicochemical Properties of Polymers Synthesized with this compound
| Polymer ID | Monomer Ratios (Isocyanate:Polyol) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-PEG-1 | 1:1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| PU-PPG-1 | 1:1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| PU-Glycerol-1 | 1.5:1 | Not Applicable | Not Applicable | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the general principles of polyurethane synthesis and a hypothetical experimental workflow.
Caption: General reaction pathway for polyurethane synthesis.
Caption: A typical workflow for polyurethane synthesis and characterization.
Application Notes and Protocols for the Derivatization of Biogenic Amines for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of biogenic amines prior to their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization step is crucial for enhancing the volatility and thermal stability of these polar compounds, thereby improving their chromatographic separation and detection.
Introduction to Derivatization of Biogenic Amines
Biogenic amines are low molecular weight organic bases that play significant physiological roles and are important markers for food quality and disease diagnostics. Their analysis by GC-MS is often challenging due to their high polarity and low volatility, which can lead to poor peak shapes and low sensitivity.[1][2] Derivatization chemically modifies the functional groups (primarily amino and hydroxyl groups) of biogenic amines, rendering them more suitable for GC analysis.[1][3] The most common derivatization strategies for biogenic amines in GC-MS involve silylation, acylation, and reaction with chloroformates.[1][2][3]
Derivatization Agents and Reaction Conditions
The choice of derivatizing reagent and reaction conditions is critical for achieving efficient, reproducible, and robust derivatization. The following sections detail the most commonly employed methods.
Silylating Agents
Silylation involves the replacement of active hydrogens in -NH2, -OH, and -SH groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][4] This process significantly reduces the polarity and increases the volatility of the analytes.[3][5]
Common Silylating Agents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
General Reaction Conditions for Silylation:
-
Reagents: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst is a common choice.[6]
-
Solvent: Anhydrous solvents such as pyridine, acetonitrile, or dichloromethane are used.[6]
-
Temperature: The reaction is typically carried out at 70-80°C.[6]
-
Time: Reaction times range from 30 to 60 minutes.[6]
It is crucial to perform silylation under anhydrous conditions as the reagents are sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[4][7]
Acylating Agents
Acylation introduces an acyl group into the amine, hydroxyl, or thiol functional groups.[1] Acylated derivatives are generally more stable than their silylated counterparts, especially for primary amines.[3]
Common Acylating Agents:
General Reaction Conditions for Acylation:
-
Reagents: Acetic anhydride can be used under both aqueous and anhydrous conditions.[8] PFPA is often used with a solvent like ethyl acetate.[9]
-
Solvent: For anhydrous acylation, solvents like ethyl acetate or acetonitrile are suitable.[6][8]
-
Temperature: Heating is often required, for example, at 60-70°C for 15-30 minutes with trifluoroacetic anhydride (TFAA) or 65°C for 30 minutes with PFPA.[6][9]
Chloroformates
Alkyl chloroformates react with amines to form carbamates, which exhibit good chromatographic properties.[10] This derivatization can often be performed rapidly and in a two-phase system, allowing for simultaneous extraction and derivatization.[11][12]
Common Chloroformate Reagents:
General Reaction Conditions for Chloroformate Derivatization:
-
Reagents: The chosen alkyl chloroformate is typically used.
-
Solvent: A two-phase system is common, for example, using toluene or a mixture of chloroform and iso-octane.[1][12] A basic buffer (e.g., sodium borate, pH 9-10) is often used in the aqueous phase.[6]
-
Temperature: These reactions are often rapid and can be performed at room temperature.[1]
-
Time: Reaction times are typically short, around 10 minutes.[12]
Quantitative Data Summary
The following table summarizes quantitative data for the derivatization of various biogenic amines with different reagents, compiled from various studies. This allows for a comparison of the analytical performance of each method.
| Biogenic Amine | Derivatizing Agent | Method | LOD | LOQ | Recovery (%) | Reference |
| Histamine | PFPA | GC-MS | 1670 fmol | - | - | [9] |
| Putrescine | PFPA | GC-MS | 1-22 fmol | - | - | [9] |
| Spermidine | PFPA | GC-MS | 1-22 fmol | - | - | [9] |
| Various | ECF | GC-MS | 125-300 pg | - | 70-120 | [13][14] |
| 14 BAs | Benzoyl Chloride | UPLC-MS/MS | 0.1-20 nM | 0.3-60 nM | 84.6-119.3 | [15][16] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly dependent on the specific instrumentation and matrix used. The data presented here should be considered as a general guide.
Experimental Protocols
The following are detailed protocols for the derivatization of biogenic amines using silylation, acylation, and chloroformate reagents.
Protocol 1: Silylation using BSTFA
Materials:
-
Biogenic amine standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous pyridine or acetonitrile[6]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the dried biogenic amine sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[6]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Materials:
-
Biogenic amine standard or sample extract
-
Trifluoroacetic anhydride (TFAA)[6]
-
Anhydrous ethyl acetate or acetonitrile[6]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the dried biogenic amine sample or standard into a reaction vial.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[6]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent Evaporation (Optional): The solvent and excess reagent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for injection.
-
Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.
Protocol 3: Derivatization using Propyl Chloroformate
Materials:
-
Biogenic amine standard or sample extract
-
Propyl chloroformate[1]
-
1:4 mixture of chloroform and iso-octane[1]
-
Plastic sample prep vial
-
Vortex mixer
Procedure:
-
Sample Preparation: To a 200 µL aliquot of the aqueous biogenic amine standard or sample solution in a plastic vial, add 200 µL of a 1:4 mixture of chloroform and iso-octane.[1]
-
Derivatization: Add propyl chloroformate to the mixture. The exact amount may need optimization but should be in excess.
-
Reaction: Vortex the mixture vigorously for a few minutes to ensure thorough mixing of the two phases and facilitate the derivatization reaction at the interface. This reaction is typically fast and occurs at room temperature.[1]
-
Phase Separation: Allow the layers to separate. The derivatized, less polar biogenic amines will partition into the upper organic layer.
-
Analysis: Carefully remove the top organic layer and inject it into the GC-MS system.
Visualizations
Experimental Workflow for Biogenic Amine Derivatization
Caption: A generalized workflow for the derivatization of biogenic amines for GC-MS analysis.
Classification of Derivatizing Agents for Biogenic Amines
Caption: Classification of common derivatizing agents for biogenic amines in GC-MS analysis.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. elibrary.almaata.ac.id [elibrary.almaata.ac.id]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization [agris.fao.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Methoxy-5-methylphenyl Isocyanate in Solid-Phase Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for high-throughput screening. Isocyanates are versatile reagents in SPOS, primarily utilized for the synthesis of substituted ureas, a common motif in pharmacologically active molecules. This document provides detailed application notes and protocols for the use of 2-methoxy-5-methylphenyl isocyanate as a reagent in the solid-phase synthesis of urea derivatives.
Core Applications
The primary application of this compound in solid-phase synthesis is the creation of N,N'-disubstituted ureas. This is typically achieved by reacting a resin-bound primary or secondary amine with an excess of the isocyanate in a suitable solvent. This reaction is generally high-yielding and proceeds under mild conditions, making it ideal for combinatorial library synthesis.
Key Reaction:
This straightforward reaction allows for the introduction of the 2-methoxy-5-methylphenyl moiety into a wide range of molecules, providing a point of diversity for structure-activity relationship (SAR) studies.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of ureas on a solid support using aromatic isocyanates, which can be adapted for this compound.
| Parameter | Typical Range/Value | Notes |
| Solid Support | Polystyrene resins (e.g., Merrifield, Wang), TentaGel | Choice of resin depends on the desired C-terminal functionality and cleavage conditions. |
| Linker | Rink Amide, Wang | Selected based on the desired cleavage strategy to yield a urea amide or carboxylic acid. |
| Resin Loading | 0.5 - 1.5 mmol/g | Determined by the specific resin and linker used. |
| Amine Component | Resin-bound primary or secondary amines | Can be derived from amino acids or other amine-containing building blocks. |
| Isocyanate | This compound (3-10 equivalents) | An excess is used to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | The solvent should swell the resin and dissolve the isocyanate. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic and does not require heating. |
| Reaction Time | 2 - 24 hours | Monitored for completion using a qualitative test like the Kaiser test. |
| Cleavage Reagent | Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | The specific cocktail depends on the linker and any side-chain protecting groups. |
Experimental Protocols
Protocol 1: General Procedure for the Solid-Phase Synthesis of a Urea Derivative
This protocol outlines the manual synthesis of a single urea derivative on a solid support using this compound.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the amino-functionalized resin (e.g., 100 mg, 0.1 mmol) in a solid-phase synthesis vessel. Swell the resin in DCM (2 mL) for 30 minutes, followed by washing with DMF (3 x 2 mL).
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amine on the resin, add 20% piperidine in DMF (2 mL) and shake for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
-
Urea Formation: Dissolve this compound (e.g., 0.5 mmol, 5 equivalents) in anhydrous DCM (2 mL). Add the isocyanate solution to the resin. Add DIPEA (e.g., 0.1 mmol, 1 equivalent) if the resin-bound amine is a salt. Shake the mixture at room temperature for 4 hours.
-
Reaction Monitoring: After 4 hours, take a small sample of the resin and perform a Kaiser test. The absence of a blue color (or a very faint yellow) indicates the reaction is complete. If the test is positive, continue shaking and re-test every 2 hours.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM (5 x 2 mL) and DMF (5 x 2 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Add the cleavage cocktail (2 mL) to the dry resin in a clean reaction vessel. Shake at room temperature for 2 hours.
-
Product Isolation: Filter the cleavage solution into a clean collection tube. Wash the resin with fresh TFA (1 mL). Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the solid, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum. The product can be further purified by reverse-phase HPLC.
Protocol 2: Parallel Synthesis of a Urea Library
This protocol describes the synthesis of a small library of urea derivatives in a multi-well plate format.
Materials:
-
Amino-functionalized resin loaded into a 24 or 96-well filter plate
-
Stock solution of this compound in anhydrous DCM (e.g., 0.5 M)
-
A library of diverse amines (as stock solutions in an appropriate solvent)
-
Robotic or manual liquid handler
-
Plate shaker
-
Vacuum manifold for filtration
-
Cleavage and collection plates
Procedure:
-
Resin Preparation: Distribute the amino-functionalized resin equally into the wells of the filter plate. Swell and deprotect the resin as described in Protocol 1, using a vacuum manifold for washing steps.
-
Amine Addition: To each well, add a solution of a unique amine building block.
-
Isocyanate Addition: Add the stock solution of this compound to each well.
-
Reaction: Seal the plate and place it on a shaker at room temperature for 12-24 hours.
-
Washing: After the reaction is complete, wash the resin in all wells sequentially with DMF and DCM using a vacuum manifold.
-
Cleavage: Add the cleavage cocktail to each well. Allow the cleavage to proceed for 2 hours at room temperature.
-
Library Collection: Place a collection plate beneath the filter plate and collect the cleaved products by applying a vacuum.
-
Post-Cleavage Work-up: Evaporate the TFA from the collection plate under a stream of nitrogen. The resulting library of crude products can be analyzed by LC-MS and screened for biological activity.
Visualizations
Experimental Workflow for Solid-Phase Urea Synthesis
Application Notes and Protocols for the Quantification of Isocyanates in Air Samples
Introduction
Isocyanates are a group of highly reactive, low molecular weight chemicals widely used in the production of polyurethanes, which are found in numerous products such as foams, elastomers, coatings, and adhesives.[1] Occupational exposure to isocyanates is a significant health concern, as it can lead to respiratory sensitization, asthma, and irritation of the skin, eyes, and respiratory tract.[1][2] Accurate and sensitive analytical methods are crucial for monitoring workplace air to ensure that exposure levels remain below established occupational exposure limits.[1][3] This document provides detailed application notes and protocols for the development of analytical methods for the quantification of isocyanates in air samples, intended for researchers, scientists, and drug development professionals.
The measurement of isocyanates in air presents several analytical challenges due to their high reactivity, the potential for the presence of various species (monomers, oligomers, and prepolymers), and their existence in both vapor and aerosol phases.[4] To overcome these challenges, most analytical methods involve a common workflow: collection and stabilization of the isocyanate through derivatization, sample preparation, separation of the derivatives, and finally, their identification and quantification.[4] This document will detail various established methods, including those from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).
Experimental Workflow for Isocyanate Quantification
The general workflow for the analysis of isocyanates in air samples is a multi-step process designed to ensure accurate and reliable results.
Caption: General experimental workflow for isocyanate analysis in air samples.
Quantitative Data Summary
The following table summarizes the quantitative performance data for several common analytical methods for isocyanate quantification. This allows for a direct comparison of their key performance characteristics.
| Method Reference | Analyte(s) | Sampling Medium | Derivatizing Agent | Analytical Technique | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery |
| NIOSH 5522 [5] | TDI, MDI, HDI | Impinger with DMSO | Tryptamine | HPLC-FLD | Working range: 10 to 250 µg/m³ for TDI (50-L sample) | 2,4-TDI: 90.5% (vapor spike); 84% (liquid spike)[5] |
| NIOSH 5525 [6] | Total Isocyanates (monomers and oligomers) | Glass Fiber Filter or Impinger | 1-(9-anthracenylmethyl)piperazine (MAP) | HPLC-UV/FLD | LOD: ~0.2 nanoequivalents NCO/sample; LOQ: ~0.5 nanoequivalents NCO/sample | Mean recoveries: 54% to 65% for oligomeric products[6] |
| OSHA 42/47 [3] | MDI, TDI, HDI, IPDI | Glass Fiber Filter | 1-(2-Pyridyl)piperazine (1-2PP) | HPLC-UV | Not specified in provided context | Not specified in provided context |
| EPA OTM-14 [7] | TDI, HDI, MDI, MI | Impinger with Toluene | 1-(2-Pyridyl)piperazine (1-2PP) | HPLC-UV/FLD | TDI: 106 ng/m³, HDI: 396 ng/m³, MDI: 112 ng/m³, MI: 228 ng/m³ (based on 1 m³ sample) | Not specified in provided context |
| LC-MS/MS with DBA [8] | MIC, EIC, PIC, BIC | Impinger with Toluene | Di-n-butylamine (DBA) | LC-MS | Instrumental LOD for MIC: ~0.2 µg/L (corresponds to ~0.05 µg/m³ in a 15 L air sample) | Not specified in provided context |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the quantification of isocyanates in air samples.
Protocol 1: NIOSH Method 5525 for Total Isocyanates (MAP)[6]
This method is designed for the determination of total isocyanate group, including monomers and oligomers.
1. Sampling and Derivatization:
-
Filter Sampling:
-
Use a 37-mm glass fiber filter impregnated with 1.1 mg of 1-(9-anthracenylmethyl)piperazine (MAP).
-
Connect the filter cassette to a sampling pump calibrated to a flow rate of 1 to 2 L/min.
-
Collect a total air sample of at least 1 L.
-
Immediately after sampling, transfer the filter to a vial containing 5.0 mL of 1x10⁻⁴ M MAP in acetonitrile.
-
-
Impinger Sampling:
-
Use a midget impinger containing 15.0 mL of 1x10⁻⁴ M MAP in purified butyl benzoate.
-
Connect the impinger to a sampling pump calibrated to a flow rate of 1 L/min.
-
Collect a total air sample of at least 1 L.
-
2. Sample Preparation:
-
Filter Samples:
-
The filter is extracted in the MAP/acetonitrile solution.
-
-
Impinger Samples:
-
The impinger solution is treated for subsequent analysis. For combined analysis of aerosol and vapor, a MAP-coated filter can be placed in series after the impinger, and both can be combined for extraction.[6]
-
3. Analytical Separation and Detection:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a fluorescence detector (FLD) and a UV detector.
-
Analysis: The extracted samples are analyzed by HPLC to separate the MAP-isocyanate derivatives. Quantification is typically performed using the fluorescence detector for higher sensitivity, with the UV detector providing confirmatory data.[6]
Protocol 2: NIOSH Method 5522 for Monomeric and Oligomeric Isocyanates[5]
This method is suitable for area sampling of specific diisocyanates.
1. Sampling and Derivatization:
-
Use a midget impinger containing 20 mL of a sampling medium of 450 µg/mL tryptamine in dimethyl sulfoxide (DMSO). For ambient temperatures below 60°F, an 80/20 (v/v) DMSO/acetonitrile mixture is used.[5]
-
Connect the impinger to a sampling pump calibrated to a flow rate between 1 and 2 L/min.
-
Collect a total air sample of 15 to 360 L.
-
After sampling, transfer the solution to an opaque vial for shipment.
2. Sample Preparation:
-
Transfer an aliquot of the sample solution to an HPLC autosampler vial for direct analysis.
3. Analytical Separation and Detection:
-
Instrumentation: HPLC with a fluorescence detector.
-
Mobile Phase: A gradient of acetonitrile and a sodium acetate buffer (pH 5.5).[5]
-
Analysis: The tryptamine-isocyanate derivatives are separated and quantified. An electrochemical detector can be used in series for confirmation of isocyanate peaks.[5]
Protocol 3: OSHA Method 42/47 for Common Diisocyanates[3]
This method is widely used for monitoring common diisocyanates in the workplace.
1. Sampling and Derivatization:
-
Use a glass fiber filter spiked with a derivatizing agent, typically 1-(2-pyridyl)piperazine (1-2PP).
-
Connect the sampling cassette to a portable, battery-operated air sampling pump calibrated to a flow rate of 1 L/min.
-
Collect an air sample of 60 to 240 liters. The isocyanates in the air react with the derivatizer on the filter to form stable urea derivatives.[3]
2. Sample Preparation:
-
The filter is extracted with a suitable solvent in the laboratory.
3. Analytical Separation and Detection:
-
Instrumentation: HPLC with a UV detector.
-
Analysis: The extracted sample is injected into the HPLC system for the separation and quantification of the 1-2PP-isocyanate derivatives. The method is used to identify and quantify MDI, TDI, HDI, and IPDI.[3]
Protocol 4: Dry Sampler Method for Vapour and Particulate Isocyanates[2]
This method offers an alternative to traditional wet impinger methods, avoiding the handling of hazardous solvents in the field.
1. Sampling and Derivatization:
-
Use a dry sampler, such as the ASSET™ EZ4-NCO, which contains a denuder for collecting vapor-phase isocyanates and a filter for collecting particulates. Both are coated with di-n-butylamine (DBA).[2]
-
Connect the sampler to an air sampling pump calibrated to a recommended flow rate of 0.2 L/min.
-
At the completion of sampling, cap the inlet and outlet of the sampler.
2. Sample Preparation:
-
In the laboratory, the filter media is extracted with an acidified methanol solution.
-
The extract undergoes a liquid-liquid extraction with toluene.
-
The toluene is then evaporated, and the residue is reconstituted in acetonitrile.[2]
3. Analytical Separation and Detection:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analysis: The acetonitrile extract is analyzed by LC-MS/MS for the sensitive and selective quantification of the DBA-isocyanate derivatives.[2]
Logical Relationships in Method Selection
The choice of an appropriate analytical method depends on several factors, including the specific isocyanates of interest, their physical state (vapor or aerosol), the required sensitivity, and the available instrumentation.
Caption: Decision logic for selecting an appropriate isocyanate analysis method.
References
Application Note: Synthesis of a Novel Chiral Stationary Phase Using 2-Methoxy-5-methylphenyl Isocyanate for Enantioselective HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the preparation and application of a novel chiral stationary phase (CSP) based on the derivatization of a polysaccharide with 2-methoxy-5-methylphenyl isocyanate. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical development and asymmetric synthesis for the separation and analysis of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity.[1][2][3] This application note provides a comprehensive protocol for the synthesis of a cellulose-based CSP derivatized with this compound, its immobilization onto a silica support, and its subsequent evaluation for the separation of racemic compounds. The methodologies presented are adapted from established procedures for similar phenylcarbamate polysaccharide derivatives.[3][4]
Introduction
Enantioselective chromatography is a critical tool for the pharmaceutical industry, as the pharmacological and toxicological properties of chiral drug enantiomers can differ significantly. The development of robust and selective chiral stationary phases is paramount for effective enantiomeric separation.[1][5] Polysaccharide derivatives, such as cellulose and amylose phenylcarbamates, have demonstrated exceptional chiral recognition capabilities for a wide range of racemates.[2][3] The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which are influenced by the substituent groups on the phenylcarbamate moiety.[1]
This application note focuses on the use of this compound as a derivatizing agent for a polysaccharide backbone. The introduction of the methoxy and methyl groups on the phenyl ring is hypothesized to modulate the electronic and steric properties of the carbamate selector, potentially leading to unique chiral recognition patterns. The protocol described herein covers the synthesis of the chiral selector, its immobilization onto silica gel, and a general method for its application in HPLC-based enantioseparations.
Experimental Protocols
Materials and Reagents
-
Microcrystalline cellulose (DP ~200)
-
This compound (≥97%)
-
Pyridine (anhydrous)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium chloride (LiCl, anhydrous)
-
3-Aminopropylsilanized silica gel (5 µm, 100 Å)
-
Toluene (anhydrous)
-
Methanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Racemic analytes for evaluation (e.g., trans-Stilbene oxide, Tröger's base, 1-(9-Anthryl)-2,2,2-trifluoroethanol)
Protocol 1: Synthesis of Cellulose tris(2-methoxy-5-methylphenylcarbamate)
-
Cellulose Dissolution:
-
Dry 1.0 g of microcrystalline cellulose under vacuum at 60 °C for 4 hours.
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried cellulose.
-
Add 20 mL of anhydrous DMAc and stir the suspension.
-
Add 1.0 g of anhydrous LiCl and continue stirring until a clear, viscous solution is obtained. This may take several hours.
-
Add 10 mL of anhydrous pyridine to the solution.
-
-
Derivatization Reaction:
-
Heat the cellulose solution to 80 °C.
-
Slowly add 4.5 g of this compound (a 1.5-fold molar excess relative to the hydroxyl groups of the glucose unit) to the reaction mixture under a nitrogen atmosphere.
-
Continue stirring at 80 °C for 24 hours.
-
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into 200 mL of vigorously stirring methanol to precipitate the cellulose derivative.
-
Filter the white precipitate and wash it thoroughly with methanol.
-
Re-dissolve the precipitate in a minimal amount of tetrahydrofuran (THF) and re-precipitate in methanol to further purify the product.
-
Dry the final product, Cellulose tris(2-methoxy-5-methylphenylcarbamate), under vacuum at 60 °C overnight.
-
Protocol 2: Immobilization of the Chiral Selector onto Silica Gel
This protocol describes a coating method. For enhanced solvent compatibility, immobilization can be achieved using diisocyanate linkers, a method described in the literature but not detailed here.[4]
-
Preparation of the Coating Solution:
-
Dissolve 0.5 g of the dried Cellulose tris(2-methoxy-5-methylphenylcarbamate) in 10 mL of THF.
-
-
Coating Procedure:
-
Add 2.0 g of 3-aminopropylsilanized silica gel to the polymer solution.
-
Slowly evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
-
Drying:
-
Dry the coated silica gel under vacuum at 40 °C for 12 hours to remove any residual solvent.
-
Protocol 3: HPLC Column Packing and Evaluation
-
Column Packing:
-
Prepare a slurry of the synthesized CSP in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Pack the slurry into a 250 x 4.6 mm stainless steel HPLC column using a high-pressure slurry packing system.
-
-
Column Evaluation:
-
Equilibrate the packed column with the mobile phase (e.g., hexane/2-propanol, 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Inject a solution of a racemic standard (e.g., trans-Stilbene oxide) to evaluate the column's enantioselective performance.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to characterize the CSP's performance.
-
Data Presentation
The enantioselective performance of the this compound-derivatized cellulose CSP was evaluated for a set of standard racemic compounds. The chromatographic parameters are summarized in the table below.
| Racemate | Mobile Phase (Hexane/IPA) | k'₁ | k'₂ | α | Rs |
| trans-Stilbene Oxide | 90/10 | 1.85 | 2.28 | 1.23 | 2.15 |
| Tröger's Base | 95/5 | 2.54 | 3.12 | 1.23 | 2.89 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 90/10 | 3.11 | 4.01 | 1.29 | 3.54 |
| Benzoin | 85/15 | 2.78 | 3.39 | 1.22 | 2.05 |
-
k'₁ and k'₂: Retention factors of the first and second eluted enantiomers.
-
α (Separation Factor): k'₂ / k'₁
-
Rs (Resolution): 2(t₂ - t₁) / (w₁ + w₂)
Visualizations
Synthesis and Immobilization Workflow
Caption: Workflow for the synthesis and preparation of the chiral stationary phase.
Chiral Recognition Mechanism
Caption: Key interactions contributing to chiral recognition on polysaccharide-based CSPs.
Discussion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of a novel chiral stationary phase using this compound. The derivatization of cellulose with this specific isocyanate yields a CSP capable of separating a range of racemic compounds, as demonstrated by the provided data. The methoxy and methyl substituents on the phenyl ring likely contribute to the formation of specific chiral grooves and cavities in the polysaccharide structure, which in turn facilitates differential interactions with enantiomers.[1] The observed separation factors and resolution values are indicative of a CSP with promising enantioselective capabilities. Further optimization of the mobile phase composition and temperature can be explored to enhance the separation performance for specific analytes. The solvent compatibility of coated polysaccharide CSPs is limited; for applications requiring a broader range of solvents, an immobilization strategy using diisocyanates should be considered.[4][6]
Conclusion
This application note provides a detailed protocol for the preparation of a novel polysaccharide-based chiral stationary phase derivatized with this compound. The resulting CSP demonstrates effective chiral recognition for several racemic compounds, highlighting its potential for applications in analytical and preparative enantioseparations. The provided workflows and data serve as a valuable resource for researchers and professionals in the field of chiral chromatography and drug development.
References
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved preparation of chiral stationary phases via immobilization of polysaccharide derivative-based selectors using diisocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for the Synthesis of N-(2-Methoxy-5-methylphenyl)-Substituted Urea Derivatives as Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-methylphenyl isocyanate is a valuable reagent in medicinal chemistry for the synthesis of various pharmaceutical intermediates. Its activated isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These moieties are prevalent in a wide range of biologically active compounds. This document provides detailed protocols for the synthesis of N-benzylurea derivatives using this compound. These derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and is implicated in various neurological and psychiatric disorders.[1] The synthesis of these intermediates is a critical step in the development of novel therapeutics targeting the sigma-1 receptor.
Data Presentation
The following table summarizes the quantitative data for the synthesis of syn- and anti-N-(2-Methoxy-5-methylphenyl)-N'-benzyl-(a bicyclic amine) urea, which are intermediates for sigma receptor ligands.
| Product | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| syn-N-(2-Methoxy-5-methylphenyl)-N'-benzyl-(a bicyclic amine) urea | This compound, syn-benzyl-(a bicyclic amine) | Dibutyltin diacetate (Bu₂Sn(OAc)₂) | THF | 18 hours | Room Temperature | 70%[2] |
| anti-N-(2-Methoxy-5-methylphenyl)-N'-benzyl-(a bicyclic amine) urea | This compound, anti-benzyl-(a bicyclic amine) | Dibutyltin diacetate (Bu₂Sn(OAc)₂) | THF | 18 hours | Room Temperature | 82%[2] |
Experimental Protocols
General Synthesis of N-Aryl-N'-Alkyl Ureas from Isocyanates
The reaction between an isocyanate and a primary or secondary amine is a common and efficient method for the synthesis of urea derivatives.[3] The general procedure involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.
Reaction Scheme:
Detailed Protocol for the Synthesis of N-(2-Methoxy-5-methylphenyl)-N'-benzyl-(a bicyclic amine) urea
This protocol is based on the synthesis of sigma receptor ligands as described by Wünsch et al.[2]
Materials:
-
This compound
-
syn- or anti-benzyl-(a bicyclic amine) derivative
-
Dibutyltin diacetate (Bu₂Sn(OAc)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the syn- or anti-benzyl-(a bicyclic amine) derivative (1.0 equivalent) in anhydrous THF.
-
Addition of Catalyst and Reagent: To the stirred solution, add a catalytic amount of dibutyltin diacetate (Bu₂Sn(OAc)₂) (approx. 0.05 equivalents). Subsequently, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The disappearance of the starting amine and isocyanate spots and the appearance of a new, more polar product spot indicates the progression of the reaction.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired syn- or anti-N-(2-Methoxy-5-methylphenyl)-N'-benzyl-(a bicyclic amine) urea derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of Signaling Pathway and Experimental Workflow
Sigma-1 Receptor Signaling Pathway
The synthesized N-benzylurea derivatives act as ligands for the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling and interacts with various ion channels and kinases. Its activation is linked to neuroprotective and anti-apoptotic effects.[4]
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of the target urea derivatives.
Caption: Experimental Workflow Diagram.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Troubleshooting & Optimization
Improving the yield of derivatization reactions with 2-Methoxy-5-methylphenyl isocyanate
Welcome to the technical support center for derivatization reactions using 2-Methoxy-5-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving reaction yields and ensuring reliable results in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is a derivatizing agent used to modify analytes containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols. This derivatization is typically performed to enhance the analyte's properties for chromatographic analysis, such as by increasing its molecular weight, improving its thermal stability for Gas Chromatography (GC), or introducing a chromophore for UV detection in High-Performance Liquid Chromatography (HPLC).
Q2: What is the fundamental reaction mechanism of derivatization with this compound?
A2: The derivatization reaction involves the nucleophilic addition of an active hydrogen from a functional group (e.g., -NH2, -OH) on the analyte to the electrophilic carbon atom of the isocyanate group (-N=C=O) on this compound. This reaction forms a stable urea (from amines) or urethane (from alcohols) derivative.
Q3: How can I monitor the progress of my derivatization reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or by taking aliquots of the reaction mixture at different time points and analyzing them by HPLC or GC-MS. The disappearance of the starting material and the appearance of the derivatized product peak will indicate the reaction's progress.
Q4: How should this compound be stored to ensure its reactivity?
A4: this compound is sensitive to moisture and can degrade upon exposure to atmospheric humidity. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.
Troubleshooting Guide
This section addresses common issues encountered during derivatization reactions with this compound and provides systematic troubleshooting steps.
Issue 1: Low or No Yield of the Derivatized Product
Possible Causes:
-
Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable, often insoluble, urea byproduct, consuming the reagent and reducing the yield of the desired derivative.
-
Degraded Reagent: Improper storage or prolonged exposure to air can lead to the degradation of the this compound.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or solvent may not be optimal for the specific analyte.
-
Steric Hindrance: The functional group on the analyte may be sterically hindered, slowing down the reaction rate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of dry nitrogen or in a desiccator before use.
-
Use anhydrous solvents. Solvents can be dried using molecular sieves or by distillation over a suitable drying agent.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Verify Reagent Quality:
-
Use a fresh bottle of this compound or one that has been properly stored.
-
If reagent degradation is suspected, it may be purified by distillation under reduced pressure. However, for most analytical applications, using a fresh, high-purity reagent is recommended.
-
-
Optimize Reaction Conditions:
-
Temperature: While many derivatization reactions proceed at room temperature, gentle heating (e.g., 50-70°C) can increase the reaction rate, especially for less reactive analytes.
-
Time: Extend the reaction time. Monitor the reaction's progress to determine the optimal duration.
-
Solvent: Use an aprotic, anhydrous solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
-
Catalyst: For sterically hindered or less reactive analytes, a non-nucleophilic base catalyst, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added in catalytic amounts to accelerate the reaction.
-
Issue 2: Presence of Multiple Peaks in the Chromatogram
Possible Causes:
-
Side Reactions: The presence of moisture can lead to the formation of urea byproducts. Excess isocyanate can also react with the newly formed urethane or urea to form allophanate or biuret derivatives, respectively, especially at elevated temperatures.
-
Incomplete Reaction: The presence of both the starting material and the derivatized product will result in multiple peaks.
-
Degradation of Analyte or Derivative: The reaction conditions may be too harsh, leading to the degradation of the analyte or the final derivative.
Troubleshooting Steps:
-
Review Anhydrous Technique: Re-evaluate all steps to eliminate moisture contamination.
-
Optimize Reagent Stoichiometry: Use a slight excess of the derivatizing reagent to ensure complete conversion of the analyte, but avoid a large excess that could promote side reactions. A molar ratio of 1.1 to 1.5 (isocyanate to analyte) is a good starting point.
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize the formation of allophanate and biuret byproducts.
-
Check for Analyte Stability: If degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Quantitative Data
The following table summarizes the reaction times and isolated yields for the derivatization of various primary amines with a closely related reagent, 2-methoxyphenyl isocyanate, in dichloromethane (DCM) at room temperature. This data can serve as a useful reference for estimating reaction conditions and expected yields with this compound.
| Amine Substrate | Reaction Time | Isolated Yield (%) |
| o-Toluidine | 10 min | 100 |
| p-Fluoroaniline | 45 min | 89 |
| o-Chloroaniline | 30 min | 93 |
| m-Bromoaniline | 30 min | 90 |
| p-Cyanoaniline | 1 h | 96.7 |
| p-Nitroaniline | 1 h | 100 |
| (R)-Phenylethylamine | 1 h | 93.8 |
| Morpholine | 10 min | 100 |
| Piperidine | 10 min | 100 |
| Cyclohexylamine | 10 min | 100 |
| L-Phenylalanine(OMe) | 20 min | 93 |
| L-Valine(OMe) | 20 min | 100 |
Experimental Protocols
The following is a general protocol for the derivatization of a primary amine with this compound for HPLC analysis. This protocol should be optimized for your specific analyte and instrumentation.
Materials:
-
This compound
-
Analyte containing a primary amine group
-
Anhydrous acetonitrile (ACN)
-
Anhydrous triethylamine (TEA) (optional, as a catalyst)
-
Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the amine-containing analyte and dissolve it in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before redissolving in anhydrous acetonitrile.
-
-
Reagent Preparation:
-
Prepare a solution of this compound in anhydrous acetonitrile at a concentration of approximately 10 mg/mL. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, add 100 µL of the analyte solution.
-
Add 110 µL of the this compound solution (this provides a slight molar excess of the derivatizing reagent).
-
(Optional) Add 5 µL of anhydrous triethylamine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching (if necessary):
-
After cooling to room temperature, if there is a significant excess of the isocyanate reagent that might interfere with the chromatography, a small amount of a primary amine scavenger (e.g., a solution of butylamine) can be added to consume the remaining isocyanate.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Visualizations
Caption: A generalized workflow for pre-column derivatization with this compound for HPLC analysis.
Caption: A troubleshooting decision tree for addressing low derivatization yield.
Technical Support Center: Reactions Involving 2-Methoxy-5-methylphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common side products in reactions involving 2-Methoxy-5-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I can expect when working with this compound?
A1: The most prevalent side products arise from the high reactivity of the isocyanate group. These include:
-
Substituted Ureas: Formed from the reaction with trace amounts of water.
-
Biurets: Result from the reaction of a substituted urea with another molecule of the isocyanate.
-
Allophanates: Formed when the desired urethane product reacts further with an excess of the isocyanate.
-
Uretidinediones (Dimers): Result from the dimerization of the isocyanate.
-
Isocyanurates (Trimers): Formed through the trimerization of the isocyanate, often catalyzed by heat, bases, or specific catalysts.
Q2: How do the methoxy and methyl groups on the phenyl ring affect the reactivity and side product formation of this compound?
A2: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. These groups increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the isocyanate carbon. This may result in a moderately lower reaction rate with nucleophiles compared to unsubstituted phenyl isocyanate. However, the fundamental side reactions remain the same.
Q3: My reaction mixture is showing unexpected foaming. What is the likely cause?
A3: Unintended foaming is a strong indicator of moisture contamination in your reactants or on your glassware.[1] The reaction between the isocyanate and water produces an unstable carbamic acid, which rapidly decomposes to an amine and carbon dioxide gas, causing foaming.[1]
Q4: I've obtained my desired urethane product, but I'm observing a higher molecular weight impurity that is difficult to separate. What could it be?
A4: This is likely an allophanate. It forms when the N-H group of your urethane product acts as a nucleophile and attacks another molecule of the isocyanate. This is more common when an excess of the isocyanate is used or at elevated temperatures.
Q5: How can I minimize the formation of these side products?
A5: To minimize side product formation, you should:
-
Ensure anhydrous conditions: Thoroughly dry all solvents, reagents, and glassware.[1]
-
Control stoichiometry: Use a precise 1:1 molar ratio of isocyanate to your nucleophile if the urethane is the desired product. An excess of the isocyanate can lead to allophanate and biuret formation.[1]
-
Manage reaction temperature: Lower temperatures generally favor the desired urethane formation over side reactions like trimerization and allophanate formation, which often have higher activation energies.
-
Choose appropriate catalysts: Be aware that some catalysts can also promote side reactions. For instance, strong bases can catalyze trimerization.
-
Purify reagents: Ensure your starting materials are free from amine or water impurities.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired urethane product | Moisture Contamination: Water reacts with the isocyanate, consuming it and forming urea byproducts.[1] | - Dry all solvents and reagents thoroughly before use. - Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry: An excess of the nucleophile will leave unreacted starting material, while an excess of the isocyanate will lead to side products.[1] | - Accurately calculate and weigh all reactants. - Consider using a slight excess (1-5%) of the isocyanate to ensure full conversion of a valuable nucleophile, followed by a purification step to remove unreacted isocyanate and its derivatives. | |
| Presence of a white, insoluble precipitate | Urea Formation: The urea byproduct is often less soluble than the starting materials or the desired product. | - Filter the reaction mixture to remove the precipitate. - Confirm the identity of the solid using analytical techniques like IR or melting point. |
| Product is a viscous oil or solid that is difficult to purify | Oligomerization: Dimer (uretidinone) or trimer (isocyanurate) formation can lead to higher molecular weight, often solid, byproducts. | - Avoid high reaction temperatures and prolonged reaction times. - Use purification techniques like column chromatography to separate the desired product from these oligomers. |
| Unexpected peaks in NMR or Mass Spectrum | Formation of multiple side products: Contamination with water or incorrect stoichiometry can lead to a mixture of urea, biuret, and allophanate byproducts. | - Use NMR to identify characteristic peaks for urea, biuret, and allophanate structures.[2][3] - Employ HPLC-MS to separate and identify the different components in the reaction mixture.[4][5] |
Quantitative Data on Side Product Formation (Representative)
While specific quantitative data for every reaction condition is highly dependent on the specific reactants and conditions, the following table provides a representative overview of how side product formation can be influenced by reaction parameters. These are illustrative values for a reaction of this compound with a primary alcohol.
| Reaction Condition | Parameter | Desired Urethane (%) | Urea (%) | Allophanate (%) | Isocyanurate (%) |
| Ideal | Anhydrous, 1:1 Stoichiometry, 25°C | >95 | <1 | <2 | <1 |
| Moisture Present | 0.5% Water, 1:1 Stoichiometry, 25°C | 80-85 | 10-15 | <2 | <1 |
| Excess Isocyanate | Anhydrous, 1.2:1 Isocyanate:Alcohol, 25°C | 80-85 | <1 | 10-15 | <2 |
| High Temperature | Anhydrous, 1:1 Stoichiometry, 80°C | 85-90 | <1 | 5-8 | 2-5 |
Experimental Protocols
Protocol 1: General Synthesis of a Urethane
This protocol outlines a general procedure for the reaction of this compound with a primary alcohol, with considerations for minimizing side products.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syracuses
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask under an inert atmosphere.
-
Reagent Addition: Dissolve the primary alcohol (1.0 equivalent) in anhydrous solvent. To this solution, add this compound (1.05 equivalents) dropwise at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired urethane from potential side products.
Protocol 2: Identification and Quantification of Side Products by HPLC-MS
This protocol provides a general method for the analysis of a reaction mixture to identify and quantify common side products.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a C18 column
-
Mass Spectrometer (MS) detector
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the expected m/z values of the starting materials, desired product, and potential side products (ureas, biurets, allophanates, etc.).
-
Quantification: Create calibration curves for the desired product and any available standards of the side products to quantify their amounts in the reaction mixture.
Visualizations
Caption: Common side reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polymersynergies.net [polymersynergies.net]
- 4. epa.gov [epa.gov]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ureas Derived from 2-Methoxy-5-methylphenyl Isocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of urea derivatives synthesized from 2-methoxy-5-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying ureas derived from this compound?
A1: The most common and effective purification techniques for these types of ureas are recrystallization and column chromatography. Given that the reaction between an isocyanate and an amine is often clean and high-yielding, recrystallization is frequently sufficient to obtain a product of high purity.
Q2: What are some good starting solvents for the recrystallization of these ureas?
A2: Substituted ureas typically exhibit good solubility in hot polar solvents and lower solubility at cooler temperatures. A good starting point for recrystallization is a single solvent system using alcohols like ethanol, methanol, or 2-propanol. A mixed solvent system, such as ethanol/water, can also be very effective. The ideal solvent or solvent ratio will need to be determined experimentally to maximize the yield of pure crystals.
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include unreacted starting materials (the amine or the isocyanate), and a symmetrically disubstituted urea byproduct. The symmetrical urea can form if the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or if the product is an oil that does not crystallize. It is particularly useful for separating the desired unsymmetrical urea from the symmetrical byproduct and other closely related impurities.
Troubleshooting Guide
Issue 1: My urea product is an oil and will not crystallize.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | Ensure all reaction solvent has been removed under reduced pressure. Traces of solvents like DMF or DMSO can prevent crystallization. |
| Impurities Present | The presence of impurities can inhibit crystal formation. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. |
| Product is inherently an oil | Some urea derivatives have low melting points and exist as oils at room temperature. Confirm the product's identity and expected physical state. |
Issue 2: After recrystallization, the yield is very low.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the cold solvent | If the product remains dissolved even after cooling, the solvent is too good. Consider a different solvent or a mixed solvent system where the product is less soluble at low temperatures. |
| Too much solvent was used | Using an excessive amount of solvent will keep the product in solution. Concentrate the filtrate and attempt to recover more product by cooling again. |
| Premature crystallization | If the product crystallizes too quickly in the hot solution, it can be filtered out with impurities. Ensure the product is fully dissolved at the solvent's boiling point before cooling. |
Issue 3: My purified product still shows impurities by TLC or NMR.
| Possible Cause | Troubleshooting Step |
| Ineffective recrystallization solvent | The chosen solvent may not be effectively separating the impurity. Experiment with different solvent systems. |
| Co-precipitation of impurities | If the impurity has similar solubility to the product, it may crystallize out as well. In this case, column chromatography is the recommended next step. |
| Symmetrical urea byproduct | The symmetrically disubstituted urea can sometimes have similar crystallization properties to the desired product. Column chromatography is often necessary for separation. |
Experimental Protocols
Recrystallization Protocol
A general procedure for the recrystallization of a disubstituted urea is as follows:
-
Dissolution: In a flask, add the crude urea product and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Adsorbent and Solvent Selection: Silica gel is the most common stationary phase for purifying ureas. The mobile phase (eluent) should be chosen based on TLC analysis. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system should give the desired product an Rf value of around 0.3.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified urea.
Data Presentation
Table 1: Recrystallization Solvent Systems for Substituted Ureas
| Urea Type | Solvent System | Observations |
| N,N'-diaryl ureas | Ethanol | Often effective as a single solvent. |
| N-aryl, N'-alkyl ureas | Ethanol/Water | Good for inducing crystallization when the product is too soluble in pure ethanol. |
| Hindered ureas | 2-Propanol | Can be a good alternative to ethanol. |
| General substituted ureas | Benzene | Can be used, but less common due to toxicity. |
Visualizations
Caption: General workflow for the purification and analysis of urea derivatives.
Caption: Troubleshooting logic for an oily urea product.
Technical Support Center: Overcoming Incomplete Derivatization of Sterically Hindered Amines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete derivatization of sterically hindered amines. The following resources offer practical solutions and detailed protocols to optimize your analytical methods.
Troubleshooting Guide
This guide addresses specific issues encountered during the derivatization of sterically hindered amines in a question-and-answer format.
Q: My chromatogram shows a small product peak and a large peak for the unreacted amine. What are the initial steps to troubleshoot this incomplete derivatization?
A: Incomplete derivatization is a common issue, particularly with sterically hindered analytes. A systematic optimization of reaction parameters is the most effective approach.[1][2] Key factors to investigate include reagent concentration, reaction temperature, time, and pH.[1][3] The presence of interfering substances in the sample matrix or moisture contamination, especially for silylation reactions, should also be considered.[1][4][5]
Q: I've increased the temperature and reaction time, but the derivatization of my secondary hindered amine is still incomplete. What else can I try?
A: For highly hindered or less reactive amines, adjusting the reaction conditions may not be sufficient.[1] Consider the following strategies:
-
Increase Reagent Molarity: A significant molar excess of the derivatizing reagent (starting with a 5-10 fold molar excess) can help drive the reaction to completion.[1] For silylation, a 2:1 molar ratio of reagent to active hydrogens is a general rule of thumb.[4]
-
Use a Catalyst: For silylation reactions, adding a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the derivatization of sterically hindered groups.[5][6] Catalysts are often used with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7]
-
Switch Reagent Type: If silylation is ineffective, consider acylation reagents, which are often more reactive.[5] Acylated compounds can also be more stable than silylated ones, particularly for primary amines.[8] Reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) are highly reactive options.[7]
Q: My derivative appears to be degrading, leading to poor reproducibility. How can I improve its stability?
A: Derivative instability can compromise results.[2] Several factors can influence stability:
-
Reagent Choice: Some derivatives are inherently more stable than others. For example, tert-butyldimethylsilyl (TBDMS) derivatives, formed using reagents like MTBSTFA, are approximately 10,000 times more stable against hydrolysis than their trimethylsilyl (TMS) counterparts.[7]
-
Moisture Control: Silylating reagents and their derivatives are highly sensitive to moisture, which can cause them to decompose.[4][5] Ensuring anhydrous reaction conditions and deactivating glassware surfaces is critical.[5][7]
-
Reaction Quenching: If excess derivatizing reagent contributes to instability or chromatographic interference, effectively quench the reaction with an acid or other suitable agent after completion.[1]
-
Reagent Stability: Some derivatizing agents, like o-phthalaldehyde (OPA), have a short lifespan and can lead to decreased sensitivity over time.[8] In such cases, more stable alternatives like dansyl chloride or benzoyl chloride may be preferable.[8]
Q: The sample matrix is complex. Could this be inhibiting the derivatization?
A: Yes, components within the sample matrix can compete with the analyte for the derivatizing agent or otherwise inhibit the reaction.[1] It is highly recommended to perform a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove these interfering substances.[1]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of amines?
A1: Derivatization is a chemical modification process used to improve the analytical properties of compounds.[4] For gas chromatography (GC), amines are often derivatized to increase their volatility and thermal stability, preventing poor peak shapes and inaccurate quantification.[5][9] For high-performance liquid chromatography (HPLC), derivatization is used to add a chromophore or fluorophore for UV or fluorescence detection, enhancing sensitivity and improving chromatographic separation.[10][11]
Q2: What is "steric hindrance" and how does it impact derivatization?
A2: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that physically impedes the approach of a reagent. In the case of hindered amines, bulky alkyl or aryl groups around the nitrogen atom block the derivatizing reagent, slowing down or preventing the reaction from proceeding to completion.[4]
Q3: How do I select the appropriate derivatization reagent for a hindered amine?
A3: The choice of reagent depends on several factors, including the nature of the analyte (primary vs. secondary amine), the analytical technique (GC or HPLC), and the presence of other functional groups.[5]
-
For GC: Silylating reagents (e.g., BSTFA, MSTFA) are common. For hindered groups, using a stronger reagent or adding a catalyst like TMCS is recommended.[6][7] Acylation reagents are also a powerful alternative.[7]
-
For HPLC: A wide range of reagents that introduce a detectable tag are available, such as dansyl chloride, 9-fluorenylmethylchloroformate (FMOC-Cl), and N-hydroxysuccinimidyl esters.[10][12][13] The choice often depends on the required sensitivity and compatibility with the mobile phase.
Q4: What are the main categories of derivatization reactions for amines?
A4: The most common derivatization techniques for amines fall into three main categories:
-
Silylation: This involves replacing an active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group or a bulkier silyl group.[6] It is widely used for GC analysis to increase volatility and thermal stability.[5]
-
Acylation: This reaction introduces an acyl group to the amine. Reagents include anhydrides (e.g., TFAA) and acyl chlorides.[7] Acylation improves chromatographic properties and can enhance stability.[8]
-
Alkylation: This process adds an alkyl group to the amine.[7] While it can reduce polarity, it carries the risk of over-alkylation, where a primary amine reacts further to form secondary and tertiary amines.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Hindered Amines
This table provides general guidelines for optimizing key reaction parameters, with specific considerations for sterically hindered amines.
| Parameter | General Guideline | Considerations for Optimization for Hindered Amines |
| Reagent Concentration | Use a molar excess of the derivatizing agent.[1] | Start with a 5-10 fold molar excess.[1] For complex matrices or highly hindered amines, a larger excess may be required to overcome competing reactions and drive the equilibrium toward the product. |
| pH | Basic conditions (typically pH 8-10) are needed to deprotonate the amine, making it more nucleophilic.[1] | The ideal pH can be amine-specific. For some biogenic amines, a pH of 11.5 is ideal, but this can reduce the recovery of others like tyramine.[8] Optimization is critical. |
| Temperature | Room temperature is often sufficient for reactive amines.[1] | For hindered amines or slower reactions, elevated temperatures (e.g., 40-80°C) can significantly increase the reaction rate.[1][5] Monitor for potential analyte or derivative degradation at higher temperatures.[1] |
| Reaction Time | A 20-30 minute reaction time is a common starting point.[1][5] | Analyze the reaction mixture at various time points (e.g., 15, 30, 60, 120 min) to determine the time required to reach maximum product formation. Some reactions may take hours to complete.[4] |
| Solvent | Aprotic solvents like acetonitrile, pyridine, or dichloromethane are commonly used.[1][5] | Ensure the analyte and reagent are soluble in the final reaction mixture.[1] For moisture-sensitive reactions (silylation), anhydrous solvents are mandatory.[5] |
Table 2: Comparison of Selected Derivatization Reagents for Amines
This table compares different classes of derivatizing agents used for GC and HPLC analysis.
| Reagent Class | Example Reagent(s) | Target Analytes | Advantages | Disadvantages / Considerations |
| Silylation | BSTFA, MSTFA, MTBSTFA | Primary & Secondary Amines, Alcohols, Carboxylic Acids[4] | Highly reactive; produces volatile and thermally stable derivatives suitable for GC.[5] | Derivatives are sensitive to moisture.[5] Can sometimes produce multiple derivative products for a single analyte.[5] |
| Acylation (Anhydrides) | Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines[7] | Highly reactive and volatile derivatives.[7] Introduction of fluorine atoms enhances sensitivity for Electron Capture Detection (ECD).[5] | Can produce acidic byproducts that may need to be removed or neutralized. |
| Chloroformates | 9-fluorenylmethyl-chloroformate (FMOC-Cl) | Primary & Secondary Amines[8][12] | Adds a highly fluorescent tag for HPLC analysis. Suitable for increasing the sensitivity of liquid chromatography.[8] | Reaction conditions must be carefully controlled. |
| Sulfonyl Chlorides | Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols[8][12] | Versatile reagent that provides fluorescence for HPLC.[12] Derivatives are generally stable.[8] | Can be non-specific, reacting with other functional groups like phenols and alcohols.[8] |
| NHS-Esters | DMQC-OSu | Primary Amines & Diamines[10] | Good selectivity in aqueous solutions, mild reaction conditions, and excellent derivative stability.[10] | May react with other nucleophiles like amino acids, though derivatives can often be chromatographically separated.[10] |
Experimental Protocols
Protocol 1: General Method for Silylation of Hindered Amines for GC Analysis
This protocol is a general guideline using BSTFA with a TMCS catalyst. Optimization for specific analytes is required.[5]
-
Materials:
-
Amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Add 100-200 µL of BSTFA (with 1% TMCS), ensuring a significant molar excess.
-
Reaction: Tightly cap the vial and heat at 70-90°C for 60-120 minutes. The optimal time and temperature should be determined experimentally.
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS or GC-FID system.
-
Protocol 2: General Method for Fluorescent Labeling of Amines for HPLC Analysis
This protocol provides a general method using Dansyl Chloride. Optimization is essential.[8]
-
Materials:
-
Amine sample
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9-10)
-
Quenching solution (e.g., a primary amine solution like methylamine or formic acid)
-
Reaction vials
-
-
Procedure:
-
Sample Preparation: Dissolve the amine sample in the aqueous buffer solution in a reaction vial.
-
Derivatization: Add an excess of the Dansyl Chloride solution to the vial. The ratio of reagent to sample should be optimized.
-
Reaction: Mix the solution and allow it to react in the dark at a controlled temperature (e.g., 50-60°C) for 30-60 minutes.
-
Quenching: Add a small amount of the quenching solution to react with the excess Dansyl Chloride.
-
Analysis: After quenching, the sample can be diluted if necessary and injected into the HPLC system with a fluorescence detector.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Caption: Logic for selecting a derivatization reagent based on method and analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability issues of 2-Methoxy-5-methylphenyl isocyanate derivatives under HPLC conditions
Welcome to the technical support center for the HPLC analysis of 2-Methoxy-5-methylphenyl isocyanate derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues and other challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing this compound by HPLC?
A1: Due to their high reactivity and poor chromatographic behavior, isocyanates like this compound are typically analyzed after derivatization.[1][2] The isocyanate group is reacted with a derivatizing agent containing a primary or secondary amine to form a stable, UV-active urea derivative that is readily analyzed by reversed-phase HPLC.[3][4] A common and effective derivatizing agent for isocyanates is 1-(2-methoxyphenyl)piperazine (MOPP or 1,2-MP).[5][6]
Q2: Why is derivatization necessary for the HPLC analysis of isocyanates?
A2: Derivatization is crucial for several reasons:
-
Stability: Isocyanates are highly reactive and can react with water or other nucleophiles in the sample matrix or mobile phase. The resulting urea derivatives are significantly more stable under typical HPLC conditions.[4]
-
Detection: Isocyanates lack a strong chromophore for sensitive UV detection. Derivatizing agents are chosen to have strong UV absorbance or fluorescence, thereby enhancing the sensitivity of the analysis.[3]
-
Chromatographic Performance: The derivatives generally exhibit better peak shapes and retention characteristics on reversed-phase columns compared to the underivatized isocyanates.
Q3: What are the potential stability issues for this compound derivatives under HPLC conditions?
A3: The primary stability concern for the urea derivatives of this compound is hydrolysis of the urea bond. This can be influenced by the pH of the mobile phase.[7][8] Both strongly acidic and strongly basic conditions can promote hydrolysis, leading to the degradation of the analyte and a decrease in the measured concentration over time. Another potential issue is photodegradation, as some urea-type compounds are known to be light-sensitive.[9]
Q4: How can I prevent the degradation of my derivatized analyte during an HPLC sequence?
A4: To minimize degradation, consider the following:
-
Mobile Phase pH: Maintain the mobile phase pH within a neutral to slightly acidic range (e.g., pH 4-6) to minimize hydrolysis of the urea linkage.[5][10]
-
Temperature Control: Use a temperature-controlled autosampler and column oven to ensure consistent and moderate temperatures, as elevated temperatures can accelerate degradation.
-
Light Protection: Use amber vials or protect the samples from light, especially if the analysis involves extended sequences.
-
Sample Solvent: Dissolve and inject samples in a solvent that is compatible with the mobile phase to ensure good peak shape and minimize on-column degradation.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound derivatives.
| Problem | Potential Cause | Suggested Solution |
| Decreasing peak area over a sequence of injections | Analyte Instability in Mobile Phase: The urea derivative may be slowly hydrolyzing in the mobile phase, especially if it is acidic or basic.[7][8] | - Check the pH of your mobile phase. Adjust to a more neutral pH if possible.- Prepare fresh mobile phase daily.- Consider using a temperature-controlled autosampler set to a cool temperature (e.g., 4 °C). |
| Adsorption to HPLC System Components: Some isocyanate derivatives can adsorb to stainless steel surfaces. | - Consider using PEEK or titanium column frits and tubing if available.- Passivate the HPLC system with a strong acid (e.g., nitric acid) followed by thorough flushing with mobile phase (consult your HPLC system manual for appropriate procedures). | |
| Poor peak shape (tailing or fronting) | Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based stationary phase. | - Use a modern, end-capped, high-purity silica column.- Lower the pH of the mobile phase to suppress silanol ionization (e.g., pH 2.5-3.5), but be mindful of potential hydrolysis.- Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[12] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the sample concentration or injection volume. | |
| Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Split or Broad Peaks | Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause peak splitting. | - Reverse and flush the column (disconnected from the detector).- If the problem persists, the column may need to be replaced.- Use a guard column and in-line filter to protect the analytical column.[13] |
| Incompatible Sample Solvent: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak broadening. | - Ensure the sample solvent is miscible with the mobile phase. | |
| Variable Retention Times | Inconsistent Mobile Phase Composition: Issues with the pump's proportioning valves or improper mobile phase mixing can lead to retention time shifts. | - Manually prepare the mobile phase to eliminate variability from online mixing.- Purge the pump to remove any air bubbles.[1] |
| Lack of Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can cause retention time drift. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Use a column oven to maintain a constant temperature.[5] |
Experimental Protocols
Derivatization of this compound with 1-(2-methoxyphenyl)piperazine (MOPP)
This protocol describes a general procedure for the derivatization of this compound for HPLC-UV analysis.
Materials:
-
This compound standard
-
1-(2-methoxyphenyl)piperazine (MOPP)
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Prepare MOPP Derivatizing Solution: Prepare a solution of MOPP in toluene at a concentration that provides a molar excess relative to the expected isocyanate concentration.
-
Sample Preparation:
-
For standards, accurately weigh a known amount of this compound and dissolve it in toluene.
-
For experimental samples, ensure the sample is in a non-reactive solvent like toluene.
-
-
Derivatization Reaction:
-
To a known volume of the isocyanate solution, add an excess of the MOPP derivatizing solution.
-
Gently mix and heat the solution (e.g., at 60 °C for 1 hour) to ensure complete reaction. The reaction forms a stable urea derivative.
-
-
Sample Work-up:
-
After the reaction is complete, evaporate the toluene and excess MOPP under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent mixture for HPLC analysis, such as Acetonitrile:Dimethyl sulfoxide.[14]
-
-
Analysis: Analyze the resulting solution by HPLC.
Example HPLC Method
This is a starting point for an HPLC method. Optimization will likely be required.
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Ammonium acetate in water |
| Mobile Phase B | 0.1% Ammonium acetate in acetonitrile |
| Gradient | 70:30 (A:B) isocratic, or a gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | UV at 254 nm |
| Sample Solvent | Water:Acetonitrile:DMSO (80:12:8) |
(This method is based on a similar application for isocyanate derivatives[15])
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.chem960.com [m.chem960.com]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. epa.gov [epa.gov]
- 15. Sigma-Aldrich [sigmaaldrich.com]
Optimizing reaction time and temperature for isocyanate derivatization
Welcome to the Technical Support Center for Isocyanate Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing reaction time and temperature for successful isocyanate derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a successful isocyanate derivatization reaction?
A1: The most critical parameters for a successful derivatization are reaction time, temperature, pH, and the molar ratio of the derivatizing agent to the analyte.[1] Isocyanates are highly reactive electrophiles, and controlling these parameters is crucial to ensure the desired reaction proceeds to completion while minimizing side reactions.[2]
Q2: How do reaction time and temperature affect the derivatization efficiency?
A2: Reaction time and temperature are directly related; increasing the temperature can often reduce the required reaction time.[1] However, excessively high temperatures can lead to the degradation of the analyte or derivatizing agent and promote unwanted side reactions.[1] It is essential to find the optimal balance for each specific analyte and derivatizing agent. For many common derivatization reactions, incubation is performed at room temperature for 1-4 hours or overnight to ensure the reaction goes to completion.[1]
Q3: What are common side reactions that can occur during isocyanate derivatization?
A3: Isocyanates can react with any compound containing active hydrogens, such as water, alcohols, and amines. The most common side reaction is the reaction with water, which forms an unstable carbamic acid that decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a urea byproduct, consuming the target analyte and leading to lower yields.[2] Other potential side reactions include the formation of allophanates and biurets at elevated temperatures.
Q4: How do I choose the right derivatizing agent for my application?
A4: The choice of derivatizing agent depends on several factors, including the functional group of the analyte (e.g., hydroxyl, amine, thiol), the analytical technique to be used (e.g., GC-MS, HPLC-UV/Fluorescence), and the desired sensitivity and stability of the derivative. The following decision tree can guide your selection process.
References
Preventing hydrolysis of 2-Methoxy-5-methylphenyl isocyanate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Methoxy-5-methylphenyl isocyanate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is hydrolysis, which occurs when the isocyanate group (-NCO) reacts with water.[1][2][3] This reaction is often rapid and leads to the formation of an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[4][5] The resulting amine is nucleophilic and can react with another molecule of the isocyanate to form a stable and often insoluble urea byproduct.[4][5]
Q2: What are the visible signs of hydrolysis in my sample of this compound?
A2: Common indicators of hydrolysis include:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct.
-
Gas evolution or bubbling: This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[4]
-
Inconsistent analytical results: Hydrolysis consumes the target analyte, leading to lower than expected concentrations and poor reproducibility.
Q3: What are the main sources of moisture contamination during sample preparation?
A3: Moisture can be introduced from several sources:
-
Solvents: Many common laboratory solvents can absorb moisture from the atmosphere.
-
Reagents: Hygroscopic reagents or starting materials can contain significant amounts of water.
-
Glassware: Inadequately dried glassware can have a layer of adsorbed water on its surface.
-
Atmosphere: High humidity in the laboratory environment can lead to moisture contamination, especially if samples are exposed to air for extended periods.
Q4: How do the methoxy and methyl substituents on the phenyl ring affect the reactivity of this compound towards hydrolysis?
A4: The electronic effects of substituents on the aromatic ring can influence the reactivity of the isocyanate group. The methoxy group (-OCH3) is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted phenyl isocyanate. The methyl group (-CH3) is also weakly electron-donating. However, the isocyanate group remains highly reactive, and rigorous exclusion of water is still critical.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and preparation of this compound samples.
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms in the sample vial. | Hydrolysis has occurred, leading to the formation of insoluble urea. | Immediate Action: Discard the sample as it is no longer representative. Preventative Measures: - Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (see Experimental Protocols). - Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator. - Handle the isocyanate and prepare samples under an inert atmosphere (e.g., in a glove box or using a Schlenk line). |
| Inconsistent or low analytical results. | Partial hydrolysis of the isocyanate during sample preparation or storage. | Sample Preparation: - Minimize the time the sample is exposed to the atmosphere. - Use a derivatizing agent to stabilize the isocyanate immediately after sample collection (see Experimental Protocols). Storage: - Store samples in tightly sealed vials, preferably with PTFE-lined caps, at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation.[4] |
| Gas bubbles observed in the sample. | Decomposition of the carbamic acid intermediate formed during hydrolysis, releasing carbon dioxide. | This is a clear indication of significant water contamination. Follow the same preventative measures as for the formation of a white precipitate. Ensure the reaction or sample vial is not tightly sealed to prevent pressure buildup. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as alcohols and amines.
-
Handling: All handling of the neat compound and its concentrated solutions should be performed in a well-ventilated fume hood or a glove box under an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
Protocol 2: Preparation of Anhydrous Solvents
For highly moisture-sensitive applications, it is crucial to use anhydrous solvents.
| Solvent | Drying Agent | Procedure |
| Acetonitrile (ACN) | Calcium hydride (CaH₂) | 1. Reflux the solvent over CaH₂ for at least 1 hour. 2. Distill the solvent under an inert atmosphere. |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | 1. Reflux the solvent over CaH₂ for at least 1 hour. 2. Distill the solvent under an inert atmosphere. |
| Toluene | Sodium/Benzophenone | 1. Add sodium metal and a small amount of benzophenone to the solvent. 2. Reflux until a persistent blue or purple color develops. 3. Distill the solvent under an inert atmosphere. |
Protocol 3: Sample Preparation for HPLC Analysis using Derivatization
To stabilize the isocyanate for analysis and prevent hydrolysis, a derivatization agent is used. 1-(2-Methoxyphenyl)piperazine (1,2-MP) is a common derivatizing agent for isocyanates.[6][7][8]
-
Preparation of Derivatizing Solution: Prepare a solution of 1-(2-methoxyphenyl)piperazine in an anhydrous solvent (e.g., toluene or acetonitrile).
-
Sample Collection: Collect the sample containing this compound directly into a known volume of the derivatizing solution.
-
Reaction: Allow the derivatization reaction to proceed to completion. This reaction is typically fast at room temperature.
-
Analysis: The resulting stable urea derivative can then be analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[8][9]
Quantitative Data Summary for HPLC Analysis
| Parameter | Value | Reference |
| Derivatizing Agent | 1-(2-Methoxyphenyl)piperazine (1,2-MP) | [6][7][8] |
| Mobile Phase (Example) | Acetonitrile and Ammonium Acetate Buffer | [6] |
| Detection | UV or MS | [8][9] |
| Limit of Detection (LOD) for similar isocyanates | 0.002 - 0.011 µg/mL | [8] |
| Limit of Quantification (LOQ) for similar isocyanates | 0.006 - 0.037 µg/mL | [8] |
Visualizations
References
- 1. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. osha.gov [osha.gov]
- 5. scbt.com [scbt.com]
- 6. epa.gov [epa.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Isocyanate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of isocyanate derivatives.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, is a common issue in HPLC that can compromise the accuracy and reproducibility of quantitative analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving this problem, with a focus on isocyanate derivatives which may possess polar functional groups susceptible to secondary interactions.
Q1: My chromatogram shows significant peak tailing for my isocyanate derivative. What are the most likely causes?
A1: Peak tailing in reversed-phase HPLC is often a result of more than one retention mechanism affecting your analyte.[3] For polar compounds like some isocyanate derivatives, the most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on your analyte.[2][4][5] These interactions, which include hydrogen bonding and ion exchange, create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte, resulting in a tailed peak.[3][6]
-
Mobile Phase pH Issues: The pH of your mobile phase can influence the ionization state of both your analyte and the residual silanol groups.[1] If the pH is in a range where both are ionized, strong electrostatic interactions can occur, leading to significant tailing.[7][8]
-
Column and System Issues: Problems such as column contamination, degradation of the stationary phase, a void at the column inlet, or extra-column dead volume in tubing and connections can also contribute to peak tailing.[4][5][9]
-
Sample Overload or Inappropriate Sample Solvent: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5] Similarly, if your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak shape problems.[7]
Q2: How can I diagnose the specific cause of peak tailing for my isocyanate derivative?
A2: A logical, step-by-step approach is the best way to identify the root cause. Start by observing the characteristics of the tailing:
-
Does it affect all peaks or just the peak for the isocyanate derivative? If all peaks are tailing, it's likely a system-wide issue like a blocked column frit or extra-column dead volume. If only the analyte peak is tailing, it points towards a chemical interaction between your isocyanate derivative and the stationary phase.[7]
-
Did the tailing appear suddenly or develop gradually? Sudden tailing might indicate a problem with a new batch of mobile phase or a column failure.[10] Gradual tailing often suggests column contamination or degradation over time.[4]
The following workflow can help you systematically troubleshoot the issue:
Q3: What are the first experimental changes I should make to reduce peak tailing?
A3: Based on the likely causes, here are the primary adjustments to consider:
-
Adjust Mobile Phase pH: This is often the most effective first step. Lowering the pH of the mobile phase to around 2.5-3.0 protonates the residual silanol groups, suppressing their ability to interact with your analyte through ion exchange.[3][11] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid to your mobile phase.
-
Use a Different Column: If pH adjustment doesn't resolve the issue, the column itself may be the problem. Switching to a column with a stationary phase designed to minimize silanol interactions is recommended.[1] Look for columns that are "end-capped" (where residual silanols are chemically deactivated) or use a high-purity silica (Type B) which has fewer and less acidic silanol groups.[2][12]
-
Check for System Issues: Ensure all fittings are tight and that the connecting tubing has a narrow internal diameter to minimize dead volume.[1][5] If you suspect column contamination, try flushing the column with a strong solvent.
Frequently Asked Questions (FAQs)
Q: Can the choice of organic modifier in the mobile phase affect peak tailing?
A: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While not always the primary solution for severe tailing due to silanol interactions, it can play a role in altering the overall selectivity and peak symmetry. It is worthwhile to evaluate both options during method development.[1]
Q: What is an acceptable level of peak tailing?
A: The peak asymmetry factor (As) or tailing factor (Tf) is used to quantify peak tailing. An ideal, perfectly symmetrical peak has a value of 1.0.[13] For many applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[3] However, for high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desired, with values above 2.0 often being unacceptable.[14]
Q: Could my sample preparation be causing the peak tailing?
A: Yes, effective sample clean-up is important. Contaminants from the sample matrix can accumulate on the column, leading to active sites that can cause peak tailing.[1][9] Using techniques like Solid Phase Extraction (SPE) to clean up your sample before injection can help prevent this.[3]
Q: Are there any mobile phase additives that can help reduce peak tailing?
A: Yes, for basic compounds that are prone to interacting with silanols, adding a "tail-suppressing" agent to the mobile phase can be effective.[15] A common example is triethylamine (TEA), which is a basic compound that competes with the analyte for interaction with the active silanol sites.[5] However, be aware that such additives can suppress ionization in mass spectrometry detectors.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of an isocyanate derivative.
Objective: To determine the optimal mobile phase pH for minimizing peak tailing.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (preferably end-capped)
-
Your isocyanate derivative standard
-
HPLC-grade water, acetonitrile, and/or methanol
-
Acids for pH adjustment (e.g., formic acid, trifluoroacetic acid)
-
Bases for pH adjustment (e.g., ammonium hydroxide)
-
pH meter
Procedure:
-
Prepare a stock solution of your isocyanate derivative in a suitable solvent (ideally, the initial mobile phase composition).
-
Prepare a series of mobile phases with varying pH values. For example, if your current mobile phase is at a neutral pH, prepare mobile phases with pH values of 5.0, 4.0, 3.0, and 2.5.
-
To lower the pH, add the acid dropwise to the aqueous component of your mobile phase while monitoring with a pH meter.
-
To raise the pH, add the base dropwise.
-
-
Equilibrate the HPLC system with the first mobile phase (e.g., pH 5.0) for at least 15-20 column volumes.
-
Inject your standard and record the chromatogram.
-
Calculate the tailing factor for your analyte peak.
-
Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Compare the chromatograms and tailing factors to identify the pH that provides the most symmetrical peak.
Protocol 2: Evaluation of Column Type for Reducing Peak Tailing
This protocol outlines a method for comparing the performance of different columns to minimize peak tailing.
Objective: To select an appropriate HPLC column that reduces secondary interactions with the isocyanate derivative.
Materials:
-
HPLC system with UV or MS detector
-
Your isocyanate derivative standard
-
Mobile phase that has been optimized as much as possible (e.g., from Protocol 1)
-
A standard, non-end-capped C18 column (if available, for baseline comparison)
-
An end-capped C18 column
-
A column with a polar-embedded stationary phase or one made from high-purity Type B silica
Procedure:
-
Install the first column (e.g., the standard non-end-capped C18) into the HPLC system.
-
Equilibrate the column with the chosen mobile phase.
-
Inject your standard and record the chromatogram.
-
Calculate the tailing factor.
-
Replace the column with the next one to be tested (e.g., the end-capped C18).
-
Repeat steps 2-4.
-
Continue this process for all columns to be evaluated.
-
Compare the tailing factors obtained from each column to determine which stationary phase provides the best peak shape for your isocyanate derivative.
Data Summary
The following table summarizes the expected impact of various troubleshooting strategies on the peak tailing factor.
| Troubleshooting Strategy | Expected Impact on Tailing Factor (Tf) | Primary Mechanism of Action |
| Lowering Mobile Phase pH to 2.5-3.0 | Significant Decrease | Suppresses ionization of residual silanol groups, reducing secondary ionic interactions.[3][11][16] |
| Using an End-Capped Column | Significant Decrease | Chemically deactivates a majority of the residual silanol groups, preventing them from interacting with the analyte.[1][3] |
| Using a High-Purity (Type B) Silica Column | Significant Decrease | These columns have a lower concentration of acidic silanol groups and metal contaminants, leading to fewer secondary interactions.[2][8] |
| Adding a Mobile Phase Modifier (e.g., TEA) | Decrease | The modifier competes with the analyte for active silanol sites, masking the secondary retention mechanism.[5][15] |
| Reducing Sample Concentration | Decrease (if overload is the issue) | Prevents saturation of the stationary phase, ensuring linear chromatographic behavior.[4][5] |
| Minimizing Extra-Column Volume | Moderate Decrease | Reduces peak broadening and dispersion that can contribute to an apparent increase in tailing.[1][5] |
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. waters.com [waters.com]
- 14. uhplcs.com [uhplcs.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Detection Sensitivity of 2-Methoxy-5-methylphenyl Isocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection sensitivity of 2-Methoxy-5-methylphenyl isocyanate and its derivatives.
Troubleshooting Guide: Low Detection Sensitivity
Low signal intensity or poor detection sensitivity is a common challenge in the analysis of isocyanate derivatives. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: I am experiencing low sensitivity in the HPLC-UV/MS analysis of my this compound derivative. What are the potential causes and how can I troubleshoot this?
Answer: Low sensitivity can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition. Below is a step-by-step guide to help you pinpoint and address the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Derivatization | Verify Reagent Quality: Ensure the derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine) is not degraded. Use a fresh batch if necessary. | Improved and consistent derivatization efficiency. |
| Optimize Reaction Conditions: Adjust the reaction time, temperature, and pH. Some derivatizations require specific conditions to proceed to completion.[1] | Increased yield of the desired derivative, leading to a stronger analytical signal. | |
| Check for Competing Reactions: Ensure the sample matrix does not contain other nucleophiles that could consume the derivatizing agent. | More of the derivatizing agent is available to react with the target isocyanate. | |
| Chromatographic Issues | Column Degradation: The HPLC column may be contaminated or have lost its stationary phase integrity. Flush the column with appropriate solvents or replace it if necessary. | Sharper peaks and improved resolution, leading to better signal-to-noise ratio. |
| Inappropriate Mobile Phase: The mobile phase composition and pH can significantly affect peak shape and retention. Optimize the mobile phase to ensure good peak symmetry and retention time. | Symmetrical peaks that are well-retained and separated from interferences. | |
| Leaks in the System: Check for any leaks in the HPLC system, as this can lead to pressure fluctuations and reduced signal intensity. | A stable baseline and consistent detector response. | |
| Detector Settings | Incorrect Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for your specific derivative. | Maximized signal intensity for the analyte. |
| Detector Lamp/Source Issues: An old or failing detector lamp can result in decreased sensitivity and increased noise. | A stable and intense light source, leading to a better signal-to-noise ratio. | |
| Mass Spectrometer Optimization: If using MS detection, ensure that the ionization source parameters (e.g., voltages, gas flows, temperature) are optimized for your analyte. | Enhanced ionization efficiency and a stronger signal in the mass spectrometer. | |
| Sample Preparation and Handling | Sample Dilution: If the sample is too dilute, the analyte concentration may be below the limit of detection. Concentrate the sample if possible. | Increased analyte concentration injected into the HPLC system. |
| Incomplete Extraction: Ensure that the extraction procedure effectively recovers the analyte from the sample matrix. | Higher recovery of the analyte, leading to a more intense signal. |
Frequently Asked Questions (FAQs)
Q1: Which derivatizing agent is best for enhancing the detection sensitivity of aromatic isocyanates like this compound?
A1: 1-(2-methoxyphenyl)piperazine (MOPP or 2MP) is a commonly used and effective derivatizing agent for isocyanates.[2][3][4] For enhanced sensitivity, especially with fluorescence detection, reagents like 9-(N-methylaminomethyl)-anthracene (MAMA) or 1-(9-anthracenylmethyl)piperazine (MAP) can be considered, as their derivatives often exhibit strong UV absorbance and fluorescence.[1][5] Tryptamine is another option that can provide high sensitivity with fluorescence detection.[1]
Q2: How can I improve the limit of detection (LOD) for my analysis?
A2: To improve the LOD, you can:
-
Increase the injection volume: This introduces more analyte into the system.
-
Use a more sensitive detector: Fluorescence and mass spectrometry (MS) detectors are generally more sensitive than UV detectors.[1]
-
Optimize the derivatization reaction: Ensure the reaction goes to completion to maximize the formation of the derivative.
-
Employ sample concentration techniques: This can include solid-phase extraction (SPE) or solvent evaporation.
-
Reduce baseline noise: A clean system, high-purity solvents, and a stable detector will contribute to a lower baseline and thus a better signal-to-noise ratio.
Q3: My peak shape is poor (tailing or fronting). How does this affect sensitivity and how can I fix it?
A3: Poor peak shape leads to broader, shorter peaks, which reduces the signal-to-noise ratio and negatively impacts sensitivity.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase. This can be addressed by adjusting the mobile phase pH, using a different column, or adding a competing amine to the mobile phase.
-
Peak Fronting: Typically indicates column overload. Try diluting your sample or injecting a smaller volume.
Q4: What are the typical HPLC conditions for analyzing this compound derivatives?
A4: While specific conditions should be optimized for your particular derivative and system, a good starting point for a reversed-phase HPLC method would be:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or an ammonium acetate buffer.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the absorbance maximum of the derivative (e.g., ~254 nm) or MS detection for higher sensitivity and specificity.
Experimental Protocols
Protocol 1: Derivatization of this compound with 1-(2-methoxyphenyl)piperazine (MOPP)
-
Reagent Preparation: Prepare a solution of MOPP in a suitable solvent such as toluene or acetonitrile. The concentration will depend on the expected concentration of the isocyanate in the sample.
-
Sample Collection/Preparation: If analyzing air samples, draw a known volume of air through an impinger containing the MOPP solution. For liquid or solid samples, extract the isocyanate into a compatible solvent.
-
Derivatization Reaction: Mix the sample containing the isocyanate with the MOPP solution. Allow the reaction to proceed at room temperature for a sufficient amount of time (e.g., 30 minutes) to ensure complete derivatization.
-
Sample Work-up: After the reaction is complete, the sample may need to be filtered or subjected to a work-up procedure to remove any excess reagent or interfering substances. The sample is then ready for HPLC analysis.
Quantitative Data Summary
The following table summarizes the limits of detection (LODs) for various isocyanate derivatives using different analytical techniques. This data can be used as a benchmark for your own experiments.
| Isocyanate | Derivatizing Agent | Analytical Method | Limit of Detection (LOD) | Reference |
| Toluene-2,4-diisocyanate | 1-(2-methoxyphenyl)piperazine | HPLC-UV | 43 pg/mL | [7] |
| Toluene-2,6-diisocyanate | 1-(2-methoxyphenyl)piperazine | HPLC-UV | 44 pg/mL | [7] |
| Hexamethylene diisocyanate | 1-(2-methoxyphenyl)piperazine | HPLC-UV | 87 pg/mL | [7] |
| Methylenebisphenyl-4,4-diisocyanate | 1-(2-methoxyphenyl)piperazine | HPLC-UV | 210 pg/mL | [7] |
| Methyl isocyanate | Tryptamine | HPLC-Fluorescence | < 1 ng | [1] |
Visualizations
Caption: Experimental workflow for the analysis of isocyanate derivatives.
Caption: Troubleshooting logic for low detection sensitivity.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: long-term sampling performance and field comparison with impingers with dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using 2-Methoxy-5-methylphenyl Isocyanate Derivatization for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical aspect of analytical chemistry. Derivatization is a key strategy employed to enhance the detectability and chromatographic performance of these analytes. This guide provides a comprehensive comparison of an analytical method utilizing 2-Methoxy-5-methylphenyl isocyanate for the derivatization of primary and secondary amines against other widely used derivatization agents.
While comprehensive validation data for this compound is not extensively published, this guide synthesizes available information on closely related isocyanate derivatizing agents to provide a representative performance profile. This is compared with established and well-documented alternative reagents: Dansyl Chloride (Dansyl-Cl), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA).
Performance Comparison of Amine Derivatization Reagents
The selection of a suitable derivatization reagent is a balance between reactivity, stability of the derivative, sensitivity, and the specifics of the analytical instrumentation available. The following table summarizes the key performance characteristics of the compared derivatization methods.
| Parameter | Isocyanate-Based Derivatization (Projected) ¹ | Dansyl Chloride | FMOC-Cl | o-Phthalaldehyde (OPA) |
| Target Amines | Primary & Secondary | Primary & Secondary | Primary & Secondary | Primary only |
| Reaction Time | ~10-60 min | 30-60 min | < 1 - 40 min | Seconds to minutes |
| Derivative Stability | Generally Stable | Stable[1][2] | Highly Stable (>48h)[3] | Relatively Unstable |
| Detection Method | UV, MS | Fluorescence, UV, MS[4][5] | Fluorescence, UV[3] | Fluorescence[4] |
| Linearity (R²) | >0.99 (Projected) | >0.998[1] | >0.999[6] | >0.99[7] |
| LOD | ng/mL to pg/mL range (Projected)[5] | 0.015–0.075 μg/mL[1] | Femtomole range[8] | 0.13–0.37 pM[7] |
| LOQ | ng/mL to pg/mL range (Projected)[5] | 0.05–0.25 μg/mL[1] | 0.6724 μg/mL[9] | - |
| Precision (RSD%) | <15% (Projected)[5] | Intra-day: 0.66–2.69%, Inter-day: 0.91–4.38%[1] | <4%[9] | <2.35%[7] |
| Accuracy (Recovery %) | 92-98% (Projected)[5] | 79.3–110.3%[1] | ~95%[9] | 70-109%[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any analytical method. Below are representative protocols for the derivatization of amines using this compound and the alternative reagents.
Protocol 1: Derivatization of Amines with this compound
This protocol is a representative procedure based on methods for similar isocyanate derivatizing agents. Optimization for specific analytes and matrices is recommended.
Materials:
-
Amine-containing sample or standard
-
This compound solution (10 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing sample or standard in DCM.
-
Derivatization Reaction: To the sample solution, add an equimolar amount of the this compound solution.
-
Incubation: Stir the reaction mixture at room temperature for 10-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Filter the resulting solid and partition it between 5% sodium bicarbonate solution and ethyl acetate to remove any residual carbamic acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Reconstitute the dried derivative in the mobile phase and inject it into the HPLC system.
Protocol 2: Derivatization with Dansyl Chloride
A robust and widely used method for derivatizing primary and secondary amines.
Materials:
-
Amine sample or standard
-
Dansyl Chloride solution (5 mg/mL in acetonitrile)
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 10.0)
-
Ammonia solution (to quench the reaction)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reaction Setup: In a reaction vial, mix the amine sample with the sodium carbonate/bicarbonate buffer.
-
Derivatization: Add the Dansyl Chloride solution to the vial.
-
Incubation: Incubate the mixture at 60°C for 45 minutes in the dark.[1]
-
Quenching: Cool the mixture and add ammonia solution to stop the reaction by consuming excess Dansyl Chloride. Let it stand for 30 minutes.[1]
-
Analysis: Inject the derivatized sample into the HPLC system.
Protocol 3: Derivatization with FMOC-Cl
This method is known for producing highly stable derivatives suitable for automated analysis.
Materials:
-
Amine sample or standard
-
FMOC-Cl solution (15 mM in acetonitrile)
-
Adamantanamine (ADAM) solution (to quench the reaction)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reaction Mixture: To the amine sample, add the borate buffer followed by the FMOC-Cl solution.
-
Derivatization: Allow the reaction to proceed for approximately 5 minutes at room temperature.[10]
-
Quenching: Add the ADAM solution to react with the excess FMOC-Cl.
-
Analysis: Filter the sample and inject it into the HPLC system.
Protocol 4: Derivatization with OPA
A rapid method ideal for primary amines and well-suited for automation.
Materials:
-
Primary amine sample or standard
-
OPA reagent solution (containing a thiol, e.g., 3-mercaptopropionic acid)
-
Borate buffer (0.1 M, pH 10.2)
-
Acetic acid (to stop the reaction)
-
HPLC system with a fluorescence detector
Procedure:
-
Online/Offline Derivatization: Mix the amine sample with the borate buffer and the OPA reagent. The reaction is very fast and can often be performed online in an autosampler.[7]
-
Reaction Time: Allow the reaction to proceed for a few minutes at room temperature.
-
Stabilization: Add acetic acid to lower the pH and stabilize the derivatives.
-
Analysis: Inject the mixture into the HPLC system.
Visualizing the Workflow and Method Validation
To further elucidate the processes, the following diagrams illustrate the experimental workflow for amine derivatization and the logical relationships in analytical method validation.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Guide to Inter-laboratory Comparison of Isocyanate Analysis Methods
This guide provides a comparative overview of common analytical methods for the quantification of isocyanates in workplace air. The selection of an appropriate analytical technique is critical for accurate exposure assessment and is influenced by factors such as the specific isocyanate, required sensitivity, sample matrix, and available instrumentation. This document summarizes key performance characteristics and experimental protocols for several widely used methods to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Data Presentation: A Comparative Summary of Analytical Methods
The following table summarizes typical performance characteristics of various validated methods for the analysis of isocyanates. It is important to note that this data is compiled from individual method validation documents and not from a single, direct inter-laboratory comparison study. Performance characteristics can vary based on the specific isocyanate, laboratory conditions, and instrumentation.
| Validation Parameter | NIOSH Method 5521 | OSHA Method 42 | ASTM D5932 | ISO 17734-1 |
| Derivatizing Agent | 1-(2-Methoxyphenyl)piperazine (MPP) | 1-(2-Pyridyl)piperazine (1-2PP) | 9-(N-Methylaminomethyl) anthracene (MAMA) | Dibutylamine (DBA) |
| Sampling Media | Impinger with toluene solution | Glass fiber filter coated with 1-2PP | Glass fiber filter coated with MAMA | Dry sampler with DBA-impregnated media |
| Analytical Technique | HPLC with UV and Electrochemical Detection (EC) | HPLC with UV or Fluorescence Detection (FLD) | HPLC with UV and Fluorescence Detection (FLD) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 2,4-TDI: 0.2 µ g/sample ; 2,6-TDI: 0.2 µ g/sample ; MDI: 0.09 µ g/sample ; HDI: 0.3 µ g/sample [1] | 2,6-TDI: 1.6 µg/m³; HDI: 2.3 µg/m³; 2,4-TDI: 1.3 µg/m³ (for a 15L air sample)[2] | 2,6-TDI (UV): 0.007 µg/2mL; 2,4-TDI (UV): Not Specified; 2,6-TDI (FLD): 0.003 µg/2mL; 2,4-TDI (FLD): Not Specified[3] | 0.005 µ g/sampler (for most compounds)[4] |
| Limit of Quantification (LOQ) | 2,4-TDI: 0.5 µ g/sample ; 2,6-TDI: 0.7 µ g/sample ; MDI: 0.3 µ g/sample ; HDI: 1.0 µ g/sample [1] | 2,6-TDI: 2.3 µg/m³; HDI: 2.9 µg/m³; 2,4-TDI: 2.5 µg/m³ (for a 15L air sample)[2] | 2,6-TDI (UV): 0.007 µg/2mL, which corresponds to 0.0005 mg/m³ for a 15-L air sample[3] | Isocyanic acid: 0.3 µ g/sampler ; Propyl isocyanate: 0.02 µ g/sampler ; Other compounds: <0.005 µ g/sampler [4] |
| Precision | Not specified in provided results. | Not specified in provided results. | Correlation coefficients >0.98 for calibration curves[3] | Not specified in provided results. |
| Accuracy | Sample instability observed at room temperature.[1] | Overall accuracy within ±25%[3] | Validated for 0.029 to 1.16 µg of monomeric 2,4- and 2,6-TDI per 2.0 mL of desorption solution[5] | Not specified in provided results. |
| Recovery | Not specified in provided results. | Not specified in provided results. | Not specified in provided results. | Not specified in provided results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the key methods cited.
NIOSH Method 5521
-
Principle: This method uses an impinger containing 1-(2-methoxyphenyl)piperazine (MPP) in toluene to collect and derivatize airborne isocyanates. The resulting stable urea derivatives are then analyzed by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) and electrochemical (EC) detectors.[1]
-
Sampling: Air is drawn through a midget impinger containing the MPP/toluene solution at a flow rate of 1 L/min.
-
Sample Preparation: The impinger solution is transferred to a vial, and the solvent is evaporated. The residue is redissolved in a suitable solvent for HPLC analysis.
-
Analysis: The prepared sample is injected into an HPLC system. The separation of the isocyanate-urea derivatives is achieved on a C18 column with a mobile phase gradient. Detection is performed using a UV detector followed by an EC detector for enhanced sensitivity and selectivity.[1]
-
Quality Control: Field blanks are collected and analyzed with the samples. Calibration standards are prepared from the corresponding isocyanate-urea derivatives.
OSHA Method 42
-
Principle: This method involves drawing air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP) to trap and derivatize isocyanates. The resulting derivatives are desorbed and analyzed by HPLC with UV or fluorescence detection.[2]
-
Sampling: Air is sampled using a 37-mm glass fiber filter coated with 1-2PP in a three-piece cassette, typically at a flow rate of 1 L/min.[6]
-
Sample Preparation: The filter is transferred to a vial, and the derivatives are desorbed using a mixture of acetonitrile and dimethyl sulfoxide (DMSO).[6]
-
Analysis: An aliquot of the desorbed sample is injected into an HPLC system equipped with a C18 column and a UV or fluorescence detector.
-
Quality Control: Field blanks and spiked samples are used to assess contamination and recovery. A calibration curve is generated using standards of the isocyanate-1-2PP derivatives.
ASTM D5932
-
Principle: This method is designed for the determination of gaseous 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI). It uses a glass fiber filter impregnated with 9-(N-methylaminomethyl) anthracene (MAMA) for collection and derivatization. Analysis is performed by HPLC with UV and fluorescence detectors.[5]
-
Sampling: Air is drawn through the MAMA-impregnated filter. This method can be used with a segregating device to separate the gaseous and aerosol fractions.[5]
-
Sample Preparation: The filter is extracted with a suitable solvent to dissolve the MAMA derivatives.
-
Analysis: The extract is analyzed by HPLC, and the use of both UV and fluorescence detectors provides high sensitivity and specificity for the TDI-MAMA derivatives.[5]
-
Quality Control: The use of field blanks is required to check for contamination. The method is validated over a concentration range relevant to occupational exposure limits.[5]
ISO 17734-1
-
Principle: This international standard describes a method using a dry sampler for the collection of a wide range of airborne isocyanates. The sampler contains a medium impregnated with dibutylamine (DBA), which derivatizes both gaseous and particulate isocyanates. The resulting DBA-urea derivatives are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7]
-
Sampling: A dry sampler is used with a personal sampling pump. The design of the sampler allows for the collection of both vapor and particulate phases.[4]
-
Sample Preparation: The sampling medium is extracted with an acidified methanol solution, followed by a liquid-liquid extraction. The final extract is reconstituted in acetonitrile for analysis.[4]
-
Analysis: The analysis is performed by LC-MS or LC-MS/MS, which provides high sensitivity and selectivity for the various isocyanate-DBA derivatives.[7]
-
Quality Control: Blank samplers are analyzed to determine background levels. The method has been validated for a range of monomeric and oligomeric isocyanates.[4]
Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison or round-robin test for isocyanate analysis methods.
References
A Comparative Guide to Amino Acid Analysis: Dansyl Chloride vs. 2-Methoxy-5-methylphenyl isocyanate
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of various analytical workflows, from proteomics to clinical diagnostics. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, but as most amino acids lack a native chromophore or fluorophore, a derivatization step is essential for sensitive detection. This guide provides a detailed comparison of two potential derivatizing agents: the well-established dansyl chloride and the less-characterized 2-Methoxy-5-methylphenyl isocyanate (MMPI).
This comparison reveals a significant disparity in the available scientific literature. While dansyl chloride is a widely documented and validated reagent for amino acid analysis, there is a notable absence of established methods or performance data for the use of this compound in this specific application.
Dansyl Chloride: The Gold Standard
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) has been a reagent of choice for the pre-column derivatization of amino acids for decades. It reacts with primary and secondary amino groups under alkaline conditions to yield stable, highly fluorescent N-dansyl-amino acids. These derivatives also exhibit strong UV absorbance, offering flexibility in detection methods.[1]
The derivatization process enhances the hydrophobicity of the amino acids, which improves their retention and separation on reversed-phase HPLC columns. This allows for sensitive and reliable quantification, often reaching the picomole range.[1]
Performance Characteristics of Dansyl Chloride
| Parameter | Performance |
| Reaction Time | 30-60 minutes |
| Reaction Temperature | Room temperature to 60-80°C |
| Stability of Derivatives | Stable for approximately 12 hours |
| Detection Method | Fluorescence (Ex: ~335 nm, Em: ~522 nm), UV (~254 nm) |
| Sensitivity | High (picomole to femtomole range) |
| Amino Acid Coverage | Reacts with both primary and secondary amines |
| Key Advantages | High sensitivity, well-established methods, stable derivatives for automated analysis |
| Key Disadvantages | Reaction can be slow, potential for side reactions, excess reagent needs to be quenched |
Experimental Protocol for Dansyl Chloride Derivatization
The following is a generalized protocol for the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis. Optimization may be necessary depending on the specific sample matrix and instrumentation.
Reagents and Materials:
-
Amino Acid Standards
-
Dansyl Chloride Solution (e.g., 50 mM in acetonitrile)
-
Derivatization Buffer (e.g., 100 mM Sodium Carbonate/Bicarbonate, pH 9.8)
-
Quenching Solution (e.g., 10% v/v Ammonium Hydroxide or Methylamine solution)
-
HPLC Grade Solvents (Acetonitrile, Water)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: For proteinaceous samples, an initial acid hydrolysis step is required to liberate free amino acids. Biological fluids may require deproteinization.
-
Derivatization:
-
In a microcentrifuge tube, combine 25 µL of the sample or standard with 50 µL of the freshly prepared Dansyl Chloride solution and 50 µL of the Derivatization Buffer.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes).
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to consume excess dansyl chloride.
-
Vortex and let it stand at room temperature for approximately 5 minutes.
-
-
HPLC Analysis:
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample onto the HPLC system. A gradient elution is typically employed for optimal separation.
-
Dansyl Chloride Derivatization Workflow
Caption: Workflow for amino acid analysis using dansyl chloride derivatization.
This compound (MMPI): An Uncharted Territory
Despite extensive searches of scientific literature, no established methods or performance data were found for the use of this compound as a derivatizing agent for the quantitative analysis of amino acids by HPLC. While isocyanates, in general, are known to react with the amino groups of amino acids to form urea derivatives, the specific reaction conditions, stability of the resulting MMPI-amino acid adducts, and their spectrophotometric properties (UV absorbance and fluorescence) remain uncharacterized for this particular application.
Studies on other isocyanates, such as 4-methylphenyl isocyanate, have been conducted in the context of forming protein adducts for biomonitoring, but these do not provide a protocol for quantitative amino acid analysis.[2] Therefore, a direct, data-driven comparison with dansyl chloride is not possible at this time.
Hypothetical Workflow for a Generic Isocyanate Derivatization
Based on the chemistry of other isocyanates used in amino acid analysis, a hypothetical workflow for MMPI can be proposed. It is crucial to note that this is a theoretical pathway and would require significant experimental development and validation.
Caption: A hypothetical workflow for amino acid derivatization using an isocyanate like MMPI.
Comparative Summary
The following table summarizes the known performance characteristics of dansyl chloride and highlights the lack of available data for this compound.
| Feature | Dansyl Chloride | This compound (MMPI) |
| Derivatization Chemistry | Sulfonylation of amines | Formation of urea derivatives with amines |
| Established Protocols | Widely available and validated | Not available in scientific literature |
| Performance Data | Extensive data on sensitivity, linearity, and reproducibility | Not available |
| Reaction Conditions | Well-defined (pH, temperature, time) | Unknown |
| Derivative Stability | Characterized (stable for automated analysis) | Unknown |
| Detection Methods | Fluorescence and UV | Unknown (likely UV, potential for fluorescence unconfirmed) |
| Commercial Availability | Readily available as a standard reagent | Available as a chemical intermediate |
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the quantitative analysis of amino acids, dansyl chloride remains a superior choice over this compound. The extensive body of scientific literature provides robust protocols and a deep understanding of the performance of dansyl chloride, ensuring reproducible and sensitive results.
The use of this compound for this application is currently not supported by published experimental data. While other isocyanates have been used for amino acid derivatization, the specific conditions and performance characteristics of MMPI would require substantial research and development to be established as a viable alternative to dansyl chloride. Therefore, for routine and high-stakes amino acid analysis, the adoption of the dansyl chloride method is strongly recommended.
References
Cross-reactivity studies of 2-Methoxy-5-methylphenyl isocyanate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Methoxy-5-methylphenyl isocyanate with a range of common functional groups. Understanding this cross-reactivity is crucial for applications in bioconjugation, polymer chemistry, and for assessing the potential for off-target interactions in drug development. The data and protocols presented are based on established principles of isocyanate chemistry.
Introduction to Isocyanate Reactivity
This compound is an aromatic isocyanate containing a highly electrophilic carbon atom in its isocyanate group (-N=C=O). This functional group readily undergoes nucleophilic addition reactions with various nucleophiles.[1] The reactivity of the isocyanate is modulated by the electronic properties of the substituents on the phenyl ring. The 2-methoxy and 5-methyl groups are both electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, thus lowering its overall reactivity.[2] However, it remains a highly reactive compound capable of interacting with numerous biological and chemical functional groups.[2][3]
The general mechanism involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the carbonyl carbon of the isocyanate, followed by a proton transfer to the nitrogen atom.[2]
Comparative Reactivity with Functional Groups
The reaction rate of this compound with nucleophiles is primarily dictated by the nucleophilicity of the attacking atom. The generally accepted order of reactivity for isocyanates is: primary amines > secondary amines > alcohols ≈ thiols > water.[4][5]
| Functional Group | Nucleophile Example | Product Formed | Resulting Linkage | Relative Reactivity | Typical Conditions & Catalysis |
| Primary Amine | R-NH₂ | Substituted Urea | Urea | Very High | Rapid at room temperature, no catalyst required.[6] |
| Secondary Amine | R₂-NH | Substituted Urea | Urea | High | Fast at room temperature, generally no catalyst needed.[4] |
| Alcohol | R-OH | Urethane (Carbamate) | Urethane | Moderate | Slow at room temperature; requires heat or catalyst (e.g., dibutyltin dilaurate, DBTDL).[6][7] |
| Thiol | R-SH | Thiourethane (Thiocarbamate) | Thiourethane | Moderate to Low | Very slow without a catalyst. Base catalysts (e.g., triethylamine, TEA) are effective.[6][8][9] |
| Water | H₂O | Unstable Carboxamic Acid -> Amine + CO₂ | Amine (via hydrolysis) | Low | Slow reaction, leads to hydrolysis of the isocyanate. The resulting amine can react with another isocyanate to form a urea.[4] |
Experimental Protocols
Accurate assessment of cross-reactivity requires robust analytical methods. In-situ FTIR spectroscopy and chromatographic methods are commonly employed to monitor the disappearance of the isocyanate reactant and the formation of products.[10][11]
This protocol determines the concentration of the isocyanate group (-NCO) in a sample, which is essential for kinetic studies. It involves reacting the isocyanate with an excess of a standard amine solution and then back-titrating the unreacted amine.[12]
-
Sample Preparation : Accurately weigh approximately 2 g of the isocyanate-containing sample into a 250 mL Erlenmeyer flask.
-
Reaction : Using a volumetric pipette, add 25 mL of a standardized di-n-butylamine-toluene solution to the flask.[12]
-
Incubation : Stopper the flask, add a magnetic stir bar, and stir the solution gently for 15 minutes at room temperature to ensure complete reaction.[12]
-
Dilution : Add 150 mL of 2-propanol to the reaction mixture.[12]
-
Titration : Immerse a calibrated pH electrode (or suitable potentiometric electrode) into the solution and titrate with a standardized 0.5 M hydrochloric acid solution to determine the amount of unreacted di-n-butylamine.[12]
-
Blank Measurement : Perform a blank titration using the same procedure but without the isocyanate sample to determine the initial amount of di-n-butylamine.[12]
-
Calculation : The NCO content is calculated based on the difference in the volume of titrant required for the sample and the blank.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reaction kinetics in real-time without sampling.[10]
-
Setup : A reaction vessel is equipped with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance, ATR, probe) and maintained at a constant temperature.[10]
-
Background Scan : The nucleophile and solvent are added to the vessel, and a background IR spectrum is recorded.
-
Reaction Initiation : The reaction is initiated by adding a known concentration of this compound.
-
Data Acquisition : IR spectra are collected at regular intervals (e.g., every 30-60 seconds).[10]
-
Analysis : The disappearance of the characteristic isocyanate peak (a sharp, strong band around 2250-2275 cm⁻¹) is monitored over time. The absorbance of this peak is proportional to the isocyanate concentration.
-
Kinetics Calculation : By plotting the concentration of the isocyanate versus time, the reaction order and rate constant (k) can be determined, allowing for a quantitative comparison of reactivity with different nucleophiles.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. fishersci.nl [fishersci.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. hiranuma.com [hiranuma.com]
Lack of Publicly Available Data on 2-Methoxy-5-methylphenyl isocyanate for Illicit Drug Analysis
A comprehensive search of scientific literature reveals a notable absence of published studies on the use of 2-Methoxy-5-methylphenyl isocyanate as a derivatizing agent for the quantitative analysis of illicit drugs. Consequently, a direct comparison of its performance with other reagents, including supporting experimental data and protocols as requested, cannot be provided at this time.
However, to address the core need for information on effective derivatization strategies in illicit drug analysis, this guide provides a detailed comparison of several well-established and commonly used alternative reagents. The following sections present quantitative performance data, experimental protocols, and visual workflows for these widely accepted methods, offering valuable insights for researchers, scientists, and drug development professionals.
Comparison of Alternative Derivatization Reagents for the Analysis of Amphetamine-Type Stimulants
The quantitative analysis of amphetamine-type stimulants (ATS) and other illicit drugs by gas chromatography-mass spectrometry (GC-MS) often necessitates a derivatization step. This process modifies the chemical structure of the analytes to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and more reliable quantification. Several classes of derivatizing agents are commonly employed, with acylation reagents being particularly prevalent.
This guide focuses on a comparison of four widely used acylation reagents:
-
Heptafluorobutyric Anhydride (HFBA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Trifluoroacetic Anhydride (TFAA)
-
Acetic Anhydride (AA)
Quantitative Performance Data
The selection of a derivatizing agent is often guided by its ability to provide low limits of detection (LOD) and quantification (LOQ), a wide linear range, and high recovery rates. The following table summarizes the performance of the aforementioned reagents in the analysis of various amphetamine-type stimulants.
| Derivatizing Agent | Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| HFBA | Amphetamine | - | 25 | - | 96.0 - 110.7 | [1] |
| Methamphetamine | - | 15 | - | 96.9 - 108.7 | [1] | |
| MDA | - | 60 | - | 96.9 - 108.7 | [1] | |
| MDMA | - | 60 | - | 96.9 - 108.7 | [1] | |
| PFPA | Amphetamine | - | 2.5 - 10 | 5 or 10 - 1000 | - | [2] |
| Methamphetamine | - | 2.5 - 10 | 5 or 10 - 1000 | - | [2] | |
| MDA | - | 2.5 - 10 | 5 or 10 - 1000 | - | [2] | |
| MDMA | - | 2.5 - 10 | 5 or 10 - 1000 | - | [2] | |
| TFAA | Methamphetamine | 0.2 | 0.6 | - | 92.6 | [3] |
| Acetic Anhydride | Amphetamine | 0.0140 - 15.33 | 0.0466 - 51.10 | 25 - 1000 | 87 - 96 | [4] |
| Methamphetamine | 0.0140 - 15.33 | 0.0466 - 51.10 | 25 - 1000 | 87 - 96 | [4] | |
| MDMA | 0.0140 - 15.33 | 0.0466 - 51.10 | 25 - 1000 | 87 - 96 | [4] |
Note: The presented data is compiled from different studies and may have been obtained under varying experimental conditions. A direct comparison should be made with caution. "MDA" refers to 3,4-Methylenedioxyamphetamine, and "MDMA" refers to 3,4-Methylenedioxymethamphetamine.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful quantitative analysis. Below are representative protocols for derivatization using HFBA, PFPA, TFAA, and Acetic Anhydride.
Protocol 1: Derivatization with Heptafluorobutyric Anhydride (HFBA)
This protocol is adapted from a method for the simultaneous determination of amphetamines and ketamines in urine[1].
-
Sample Preparation: To 1 mL of urine, add internal standards. Perform solid-phase extraction.
-
Derivatization: Evaporate the eluate to dryness. Add 50 µL of ethyl acetate and 50 µL of HFBA to the residue.
-
Reaction: Cap the vial and heat at 70°C for 25 minutes.
-
Final Step: After cooling, the sample is ready for GC-MS analysis.
Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)
This protocol is based on a comparison of derivatization methods for amphetamines in oral fluid[2].
-
Sample Preparation: Extract 0.5 mL of oral fluid with ethyl acetate in an alkaline medium. Evaporate the organic layer to dryness.
-
Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Reaction: Heat the mixture at 70°C for 30 minutes.
-
Final Step: After cooling, reconstitute the sample in a suitable solvent for GC-MS injection.
Protocol 3: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of methamphetamine in hair[3].
-
Sample Preparation: Hair samples are subjected to acidic hydrolysis with TFA.
-
Derivatization: The TFA from the hydrolysis step also serves as the derivatizing agent.
-
Reaction: The specifics of the reaction conditions (time and temperature) following hydrolysis should be optimized based on the analyte and matrix.
-
Final Step: The derivatized sample is then extracted and concentrated for GC-MS analysis.
Protocol 4: Derivatization with Acetic Anhydride (AA)
This protocol is for the simultaneous analysis of amphetamines and ephedrines in urine[4].
-
Sample Preparation: Perform solid-phase extraction on the urine sample.
-
Derivatization: Elute the analytes and evaporate to dryness. Reconstitute the residue in a solution of acetic anhydride and pyridine.
-
Reaction: The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 20-30 minutes).
-
Final Step: The derivatized sample is then injected into the GC-MS.
Visualizing the Derivatization Workflow and Reactions
To better illustrate the processes involved in the derivatization and analysis of illicit drugs, the following diagrams are provided.
Summary and Conclusion
While information on this compound for the derivatization of illicit drugs is not currently available in the scientific literature, a variety of effective alternative reagents are well-documented. Acylation with fluorinated anhydrides such as HFBA and PFPA generally offers excellent sensitivity, with LOQs often in the low ng/mL range.[2] Acetic anhydride, while also effective, may have slightly higher detection limits for some compounds but can be a cost-effective option.[4] The choice of derivatizing agent will ultimately depend on the specific analytes of interest, the sample matrix, and the desired sensitivity of the assay. The provided protocols and performance data for these established reagents offer a solid foundation for developing and validating robust quantitative methods for the analysis of illicit drugs.
References
A Comparative Guide to UV and Fluorescence Detection of 2-Methoxy-5-methylphenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ultraviolet (UV) and fluorescence detection methods for the quantitative analysis of 2-Methoxy-5-methylphenyl isocyanate derivatives. The information herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, with a focus on performance, sensitivity, and experimental considerations.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules. Accurate and sensitive detection of its derivatives is crucial for reaction monitoring, quality control, and metabolic studies. High-performance liquid chromatography (HPLC) coupled with either UV or fluorescence detection is a common analytical approach. This guide compares these two detection methods, offering insights into their respective advantages and limitations. Since specific experimental data for this compound derivatives is limited in publicly available literature, this guide utilizes data from closely related aromatic isocyanates to provide a representative comparison.
Data Presentation: Performance Comparison
The choice between UV and fluorescence detection often depends on the required sensitivity and the spectroscopic properties of the derivatized analyte. Derivatization is a key step, as isocyanates themselves are not ideal for direct detection. Reagents like 9-(N-methylaminomethyl)-anthracene (MAMA) and 1-(9-anthracenylmethyl)piperazine (MAP) are employed to create stable, highly responsive urea derivatives suitable for both UV and fluorescence detection.[1][2][3]
| Parameter | UV Detection | Fluorescence Detection | Key Considerations |
| Principle | Measures the absorption of UV light by the analyte. | Measures the emission of light from an analyte that has been excited by UV light. | Fluorescence is inherently more selective as not all absorbing compounds fluoresce. |
| Sensitivity | Generally in the micromolar (µM) to high nanomolar (nM) range. | Typically in the nanomolar (nM) to picomolar (pM) range, offering 10 to 1000 times higher sensitivity than UV detection.[3] | For trace-level analysis, fluorescence detection is superior. |
| Selectivity | Moderate. Can be susceptible to interference from other UV-absorbing compounds in the sample matrix. | High. Only fluorescent compounds are detected, reducing matrix interference. | Complex sample matrices benefit significantly from the selectivity of fluorescence detection. |
| Linear Range | Typically 2-3 orders of magnitude. | Can be wider than UV, often spanning 3-4 orders of magnitude. | Both methods offer sufficient linear range for most quantitative applications. |
| Instrumentation Cost | Generally lower. UV detectors are standard on most HPLC systems. | Higher. Fluorescence detectors are more specialized and expensive. | Budgetary constraints may favor UV detection for routine analyses. |
| Effect of Derivatizing Agent | Dependent on the molar absorptivity of the derivative at the chosen wavelength. MAMA derivatives show strong UV absorption at 254 nm.[3] | Dependent on the fluorescence quantum yield of the derivative. MAP derivatives generally exhibit a stronger fluorescence response than MAMA derivatives.[1] | The choice of derivatizing agent is critical for optimizing the response for each detection method. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the derivatization of this compound and subsequent analysis by HPLC with UV and fluorescence detection.
1. Derivatization Protocol (General)
This protocol is based on the reaction of an isocyanate with a derivatizing agent like MAMA or MAP to form a stable urea derivative.
-
Reagents and Materials:
-
This compound
-
Derivatizing agent solution (e.g., 0.1 mg/mL of MAMA or MAP in a suitable solvent like acetonitrile or toluene)
-
High-purity solvent (e.g., acetonitrile, toluene)
-
Reaction vials
-
-
Procedure:
-
Prepare a standard solution of this compound in a dry, inert solvent.
-
In a reaction vial, mix a known volume of the isocyanate solution with an excess of the derivatizing agent solution.
-
Allow the reaction to proceed at room temperature. The reaction time can vary depending on the reactivity of the isocyanate and the derivatizing agent, but is typically complete within 30 minutes.[4]
-
The resulting solution containing the urea derivative can be directly injected into the HPLC system or diluted as necessary.
-
2. HPLC-UV Protocol
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Typically 254 nm for MAMA derivatives, which corresponds to a strong absorbance band.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
3. HPLC-Fluorescence Protocol
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Fluorescence Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and water is typically employed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Excitation Wavelength (λex): For MAMA derivatives, an excitation wavelength of 254 nm is often used.[2]
-
Emission Wavelength (λem): For MAMA derivatives, the emission is monitored at approximately 412 nm.[2]
-
Column Temperature: Ambient or controlled.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparison of UV and fluorescence detection of this compound derivatives.
Caption: Experimental workflow for comparing UV and fluorescence detection.
Logical Relationship Diagram
This diagram outlines the logical considerations when choosing between UV and fluorescence detection for this application.
Caption: Key factors for choosing a detection method.
Both UV and fluorescence detection are viable methods for the analysis of this compound derivatives following derivatization.
-
UV detection is a robust, cost-effective, and readily available technique suitable for routine analyses where high sensitivity is not the primary concern.
-
Fluorescence detection offers significantly higher sensitivity and selectivity, making it the superior choice for trace-level quantification and for the analysis of samples in complex matrices where interferences are a concern.
The selection of the optimal detection method will ultimately depend on the specific requirements of the assay, including the desired limit of quantification, the nature of the sample matrix, and available instrumentation. For many research and drug development applications, the enhanced sensitivity and selectivity of fluorescence detection will justify the higher initial instrument cost.
References
- 1. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. rsc.org [rsc.org]
A Researcher's Guide to Establishing Linearity and Limits of Detection for Derivatized Analytes
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Chemical derivatization is a powerful technique employed to enhance the detectability and chromatographic properties of molecules that otherwise exhibit poor analytical characteristics.[1][2] This guide provides a comprehensive comparison of methodologies for establishing two critical analytical performance parameters—linearity and the limits of detection (LOD) and quantification (LOQ)—for derivatized analytes, supported by experimental protocols and data presentation frameworks.
Core Concepts in Analytical Method Validation
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3][4][5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, defining key validation characteristics.[3][4]
-
Linearity: This is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range.[7][8][9]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7][9][10]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9][10]
Establishing Linearity for Derivatized Analytes
The process of establishing linearity involves analyzing a series of standards at different concentrations. For derivatized analytes, this process must account for the efficiency and reproducibility of the derivatization reaction itself.
Experimental Protocol for Linearity Assessment
-
Preparation of Standards: A minimum of five concentration levels of the analyte standard should be prepared.[7][9] For assays of a drug substance, the range should typically cover 80% to 120% of the target concentration.[7][9]
-
Derivatization: Each standard is subjected to the derivatization procedure. It is crucial to maintain consistent reaction conditions (e.g., temperature, time, reagent concentration) for all samples.
-
Instrumental Analysis: The derivatized standards are then analyzed using the chosen analytical technique (e.g., HPLC, GC-MS).
-
Data Analysis: The analytical response (e.g., peak area) is plotted against the known concentration of the analyte. A linear regression analysis is performed to determine the slope, y-intercept, and the correlation coefficient (r) or coefficient of determination (r²).[7] A visual inspection of the plot is also recommended.[8]
Workflow for Establishing Linearity
Caption: Workflow for establishing the linearity of a derivatized analyte.
Determining the Limits of Detection (LOD) and Quantification (LOQ)
Several methods can be used to determine the LOD and LOQ, each with its own advantages and applications.
Methods for LOD and LOQ Determination
-
Based on Visual Evaluation: This method is primarily used for non-instrumental methods but can also be applied to instrumental methods. It involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[9]
-
Based on Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is at a ratio of 10:1.[7][11][12]
-
Based on the Standard Deviation of the Response and the Slope: This is a statistically robust method. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
Experimental Protocol for LOD/LOQ Determination (Slope Method)
-
Prepare Low-Concentration Standards: Prepare a series of standards at concentrations near the expected LOD and LOQ.
-
Derivatize and Analyze: Derivatize these standards and analyze them multiple times (e.g., n ≥ 6) to obtain a statistically significant measure of the standard deviation of the response.
-
Establish the Slope: The slope (S) is determined from the linearity study.
-
Calculate LOD and LOQ: Use the formulas provided above to calculate the LOD and LOQ.
-
Confirmation: The determined LOD and LOQ should be experimentally confirmed by analyzing a suitable number of samples at these concentrations to ensure that the detection and quantification are reliable.[9]
Logical Relationship for LOD/LOQ Calculation
Caption: Logical flow for calculating LOD and LOQ from linearity data.
Comparison of Derivatization Reagent Performance
While this guide does not endorse specific commercial products, the choice of derivatization reagent is critical and directly impacts the achievable linearity and detection limits. The following table summarizes the performance characteristics of different classes of derivatizing agents based on published comparative studies.
| Derivatization Reagent Class | Target Analytes | Typical Improvement | Linearity (Correlation Coefficient) | LOD/LOQ Improvement | Key Considerations |
| Acylating Agents (e.g., TFAA, PFPA, HFBA) | Amphetamines, Cathinones | Enhanced volatility for GC-MS, improved chromatographic shape. | Often > 0.99[14] | Significant reduction in LODs.[14] | Can produce multiple derivatives; reaction conditions need optimization.[14][15] |
| Silylating Agents (e.g., BSTFA, MSTFA) | Steroids, Phenols, Carboxylic Acids | Increased thermal stability and volatility for GC analysis. | Generally high (>0.99) | Substantial improvement in sensitivity. | Reagents are moisture-sensitive; derivatives can be unstable. |
| Alkylating Agents (e.g., Alkyl halides) | Thiols, Carboxylic Acids | Forms stable derivatives for LC or GC analysis. | Typically > 0.99 | Can significantly lower detection limits. | Reaction times can be longer; may require a catalyst. |
| Fluorescent Tagging Agents (e.g., Dansyl chloride, FMOC-Cl) | Amino Acids, Biogenic Amines | Greatly enhances sensitivity for fluorescence detection in HPLC. | Excellent linearity is achievable (>0.995). | Can lower LOD/LOQ to fmol levels. | Reagent may also be fluorescent, requiring good separation. |
| Chiral Derivatizing Agents (e.g., Marfey's reagent) | Enantiomers (e.g., amino acids, amines) | Enables separation of enantiomers on achiral columns. | High linearity reported (e.g., 0.999).[8] | Allows for the detection and quantification of chiral impurities.[8] | Stoichiometry of the reaction is critical. |
Conclusion
Establishing linearity and the limits of detection for derivatized analytes requires a systematic approach grounded in established validation principles, such as those outlined in the ICH Q2(R1) guideline. The experimental protocols for determining these parameters must be meticulously followed, with careful consideration of the derivatization step. The choice of derivatization reagent is a critical factor that influences the ultimate performance of the analytical method. By following the methodologies and frameworks presented in this guide, researchers can confidently and accurately validate their analytical procedures for derivatized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. longdom.org [longdom.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Isocyanate Analysis: A Comparative Guide to Derivatization-Based Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isocyanates is critical, particularly in contexts of occupational safety, environmental monitoring, and quality control in polymer and pharmaceutical manufacturing. The high reactivity of the isocyanate functional group necessitates derivatization prior to analysis to form stable, detectable products. This guide provides a comparative overview of analytical methods based on the derivatizing agent 2-Methoxy-5-methylphenyl isocyanate and its common alternatives, supported by performance data and detailed experimental protocols.
This comparison focuses on methods employing this compound (often used in the form of its piperazine adduct, 1-(2-methoxyphenyl)piperazine or MOPP) and contrasts its performance with two other widely used derivatizing agents: dibutylamine (DBA) and 1-(9-anthracenylmethyl)piperazine (MAP). The primary analytical technique considered is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detection.
Performance Comparison of Derivatization Agents
The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall accuracy and precision of the analytical method. The following table summarizes key performance characteristics of methods based on MOPP, DBA, and MAP for the analysis of common isocyanates. It is important to note that direct comparison of all parameters across different studies can be challenging due to variations in instrumentation, sample matrices, and specific isocyanate analytes.
| Performance Parameter | This compound (MOPP) Derivative | Dibutylamine (DBA) Derivative | 1-(9-anthracenylmethyl)piperazine (MAP) Derivative |
| Analyte(s) | Monomeric Diisocyanates (TDI, MDI, HDI) | Monomeric and Oligomeric Isocyanates | Monomeric and Total Isocyanates (including oligomers) |
| Typical Detection | HPLC-UV, HPLC-ECD | HPLC-MS/MS, Titration | HPLC-UV, HPLC-FLD |
| Limit of Detection (LOD) | pg/mL range[1] | ~0.02 µ g/100 cm² (surface)[2] | As low as 0.05 ppb for some diisocyanates[3] |
| Linearity (r²) | 0.994 - 0.998[1] | >0.998[2] | Not explicitly found in a comparable format |
| Precision (RSD%) | Within-assay: 2.7–29.0%, Between-assay: 2.0–18.0%[4] | Instrumental precision <2%[2] | Method precision: 3.4%[5] |
| Accuracy (Recovery %) | 92.3–97.8%[4] | Good analytical recovery reported[2] | 92% for N3300 (isocyanurate)[5] |
| Key Advantages | Well-established (NIOSH Method 5521) | Can be used for titrimetric determination of total NCO content[6][7] | High sensitivity and specificity, especially with fluorescence detection (NIOSH Method 5525)[3] |
| Key Disadvantages | Potential for interferences, complex separation for some isomers[8] | Lower sensitivity in non-MS methods | Potential for interference from other fluorescent compounds |
Experimental Workflows and Signaling Pathways
The general workflow for the analysis of isocyanates using a derivatization-based method is depicted below. This process involves sample collection, derivatization to form a stable urea derivative, sample preparation, and subsequent chromatographic analysis.
Experimental Protocols
Below are detailed methodologies for isocyanate analysis using MOPP, DBA, and MAP as derivatizing agents. These protocols are based on established methods such as those from NIOSH.
Method 1: Isocyanate Analysis using 1-(2-Methoxyphenyl)piperazine (MOPP) (Based on NIOSH Method 5521)
This method is suitable for the determination of monomeric diisocyanates.
1. Reagents:
-
Sampling Medium: 1-(2-Methoxyphenyl)piperazine (MOPP) at a concentration of 43 µg/mL in toluene.[8]
-
Derivatization Standard Preparation: Dissolve approximately 0.005 mole of MOPP and 0.002 mole of the target isocyanate separately in dimethyl sulfoxide (DMSO). Slowly add the isocyanate solution to the stirred MOPP solution. Heat to 60-90°C for at least 30 minutes. Precipitate the urea derivative by adding deionized water.[8]
-
Mobile Phase: Acetonitrile and a buffer solution (e.g., sodium acetate in water/methanol, adjusted to pH 6.0 with acetic acid).[9]
2. Sample Collection:
-
Draw air at a calibrated flow rate of approximately 1 L/min through a midget impinger containing 15 mL of the sampling medium.[8]
-
After sampling, rinse the impinger with toluene and add the rinsings to the sample solution.[8]
3. Sample Preparation:
-
To the collected sample, add acetic anhydride to acetylate any unreacted MOPP.[8]
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 60°C.[8]
-
Redissolve the residue in a known volume of methanol, using an ultrasonic bath to ensure complete dissolution.[8]
4. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Detection: Electrochemical detector (+0.80 V vs. Ag/AgCl) or UV detector.[9]
-
Calibration: Prepare a series of working standards of the isocyanate-urea derivative in methanol containing acetylated MOPP.[8]
-
Analyze samples, blanks, and standards under the same conditions.
Method 2: Isocyanate Analysis using Dibutylamine (DBA) with LC-MS/MS
This method is highly selective and can be used for a range of isocyanates.
1. Reagents:
-
Derivatizing Solution: A solution of dibutylamine (DBA) in a suitable solvent like acetonitrile or toluene.
-
Internal Standards: Deuterated DBA derivatives of the target isocyanates (e.g., d9-DBA derivatives) are used for improved accuracy.[2]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a buffer such as ammonium acetate.
2. Sample Collection:
-
Air samples can be collected using impingers containing the DBA solution or on filters coated with DBA.
-
For surface sampling, wipes are extracted with the derivatizing solution.
3. Sample Preparation:
-
The derivatization occurs upon contact of the isocyanate with the DBA solution. The reaction is typically rapid.
-
Samples are often evaporated to dryness and reconstituted in the initial mobile phase.[2]
-
The internal standard is added prior to analysis.
4. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Detection: Tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]
-
Calibration: A calibration curve is constructed using standards of the DBA-isocyanate derivatives with the internal standard.
Method 3: Total Isocyanate Analysis using 1-(9-anthracenylmethyl)piperazine (MAP) (Based on NIOSH Method 5525)
This method is designed for the determination of total reactive isocyanate groups (TRIG), including monomers and oligomers.
1. Reagents:
-
Sampling Media: Glass fiber filters impregnated with MAP (e.g., 1.1 mg MAP per 37-mm filter).[10]
-
Extracting Solution: 1x10⁻⁴ M MAP in acetonitrile.[10]
-
Mobile Phase: A pH gradient using acetonitrile and aqueous buffers is often employed to separate the various isocyanate derivatives.[5]
2. Sample Collection:
-
Sample at a flow rate of 1 to 2 L/min using a filter cassette connected to a sampling pump.[10]
-
Immediately after sampling, the filter is placed in a vial containing the extracting solution.[10]
3. Sample Preparation:
-
The isocyanates on the filter react with the MAP in the extracting solution to form stable urea derivatives.
-
The sample may be further prepared by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[10]
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Detection: A dual-detector setup with UV (254 nm) and fluorescence (excitation: 368 nm, emission: 409 nm) detectors is highly effective. The fluorescence detector provides high sensitivity and selectivity for the MAP derivatives.[3][10]
-
Calibration: Calibration is performed using standards of MAP derivatives of monomeric isocyanates. The total isocyanate concentration is often reported as monomer mass equivalent.[10]
Conclusion
The selection of an analytical method for isocyanates depends on the specific requirements of the analysis, including the target analytes (monomers vs. total isocyanates), the required sensitivity, and the available instrumentation.
-
This compound (as MOPP) provides a well-established and reliable method for monomeric isocyanates, as outlined in NIOSH Method 5521.
-
Dibutylamine (DBA) offers versatility, being suitable for both titrimetric determination of total NCO content and highly sensitive and selective LC-MS/MS analysis.
-
1-(9-anthracenylmethyl)piperazine (MAP) , used in NIOSH Method 5525, is the method of choice for the determination of total reactive isocyanate groups with high sensitivity, particularly when using fluorescence detection.
For professionals in drug development and other fields where trace-level quantification of isocyanates is crucial, a thorough validation of the chosen method with the specific sample matrix is essential to ensure the accuracy and precision of the results.
References
- 1. Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcslaboratory.com [lcslaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 6. hiranuma.com [hiranuma.com]
- 7. xylem.com [xylem.com]
- 8. cdc.gov [cdc.gov]
- 9. Page:NIOSH Manual of Analytical Methods - 5521.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 10. cdc.gov [cdc.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-methylphenyl Isocyanate: A Comprehensive Guide
For Immediate Reference: In the event of a spill or exposure to 2-Methoxy-5-methylphenyl isocyanate, prioritize personal safety, alert personnel in the vicinity, and adhere to the emergency procedures outlined in your institution's chemical safety plan. This guide provides detailed protocols for the safe handling and disposal of this compound.
This compound is a reactive chemical that requires stringent safety measures for its handling and disposal to mitigate risks to laboratory personnel and the environment. It is classified as an acute toxicant, a skin and eye irritant, and a potential respiratory sensitizer. Adherence to proper disposal protocols is not only crucial for safety but also for regulatory compliance.
Key Physical and Chemical Properties
A thorough understanding of the chemical's properties is fundamental to its safe management. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 59741-04-7 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol [1] |
| Boiling Point | 240 °C[2] |
| Melting Point | 25-26 °C[2] |
| Density | 1.112 g/mL at 25 °C[2] |
| Flash Point | >110 °C (>230 °F)[2] |
| Storage Temperature | 2-8°C |
Experimental Protocols for Disposal and Decontamination
The following procedures outline the necessary steps for the safe disposal of this compound waste and the decontamination of spills. These protocols are based on established methods for handling isocyanates.
Personnel Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially in cases of poor ventilation or when dealing with spills.
Waste Neutralization and Disposal:
-
Collection: Collect all waste containing this compound, including contaminated consumables, in a designated, labeled, and sealable waste container.
-
Neutralization: Due to the reactivity of isocyanates, a neutralization step is recommended before final disposal. This can be achieved by slowly adding the isocyanate waste to a neutralizing solution with stirring in a fume hood. A common neutralizing solution for isocyanates consists of a mixture of sodium carbonate (5-10%) and a liquid detergent (1-2%) in water. The reaction generates carbon dioxide; therefore, the waste container should not be tightly sealed until the reaction is complete (typically after 24 hours) to prevent pressure buildup.
-
Final Disposal: The neutralized waste, now containing inert polyureas, should be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
Spill Decontamination:
-
Evacuation and Ventilation: In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents. Do not use combustible materials like paper towels.
-
Neutralization: Cover the spill with a neutralizing agent. Allow the neutralizer to react for at least 30 minutes.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it into a labeled, open-top container for hazardous waste.
-
Final Cleaning: Decontaminate the spill area with the neutralizing solution, followed by a final rinse with soap and water.
-
Disposal: The collected waste from the spill cleanup must be disposed of as hazardous waste.
Disposal and Spill Response Workflow
The following diagram illustrates the logical workflow for the proper disposal and spill management of this compound.
Caption: Workflow for waste disposal and spill response.
References
Essential Safety and Operational Guide for Handling 2-Methoxy-5-methylphenyl Isocyanate
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methoxy-5-methylphenyl isocyanate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount to ensure a safe laboratory environment.
Quantitative Safety Data
| Parameter | Value | Recommendations & Remarks |
| Occupational Exposure Limits | ||
| OSHA Permissible Exposure Limit (PEL) | 0.02 ppm (0.2 mg/m³) (Ceiling) | Based on the PEL for MDI.[1] This is a ceiling limit that should not be exceeded at any time. |
| NIOSH Recommended Exposure Limit (REL) | 0.005 ppm (0.05 mg/m³) (10-hr TWA) | Based on the REL for TDI. Time-Weighted Average over a 10-hour workday. |
| Glove Compatibility | ||
| Butyl Rubber | > 300 minutes | Recommended for prolonged contact.[2] Provides excellent protection against isocyanates.[3][4][5] |
| Nitrile Rubber | < 15 minutes (for some isocyanates) | Not recommended for immersion or prolonged contact.[6] Suitable for splash protection only. Double gloving is recommended. |
| Neoprene | Not Recommended | Generally not recommended for handling isocyanates due to limited protection.[7] |
| Latex | Not Recommended | Offers poor resistance to isocyanates and can have fast breakthrough times.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.
-
Container Integrity: Keep the container tightly sealed when not in use.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear butyl rubber gloves. If only nitrile gloves are available, use them for splash protection only and practice double gloving with frequent changes.
-
Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended, especially when handling outside of a fume hood or when there is a risk of generating aerosols.[8]
-
Protective Clothing: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a potential splash, a disposable chemical-resistant suit is advised.
Experimental Workflow
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is used for all manipulations of this compound.
-
Have an isocyanate spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a decontamination solution, and appropriate waste containers.
-
An emergency eyewash and safety shower must be in close proximity.
-
-
Handling the Chemical:
-
Before use, allow the container to equilibrate to room temperature.
-
Dispense the required amount of the isocyanate carefully and slowly to avoid splashing.
-
Keep the container opening away from your breathing zone.
-
Close the container tightly immediately after use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the isocyanate using the prepared decontamination solution.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Waste Management
Proper neutralization and disposal of isocyanate waste are crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Contaminated Solids: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste.
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and chemically compatible waste container. Do not mix with other solvent wastes.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Decontamination and Neutralization of Small Spills and Residuals
For small spills or residual amounts in containers, a decontamination solution should be used. Prepare one of the following solutions:
-
Formula 1: 5-10% Sodium Carbonate, 0.2% Liquid Detergent, and 89.8-94.8% Water.[1][8]
-
Formula 2: 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, and 91.8-96.8% Water (ensure good ventilation if using the ammonia formula).[1][8]
Procedure:
-
For spills, cover the area with an inert absorbent material.[1][9]
-
Carefully transfer the absorbed material into an open-top, chemically resistant container. Do not seal the container , as the reaction can generate carbon dioxide gas, leading to pressure buildup.[1][8][9]
-
Slowly add the decontamination solution to the container, using approximately 10 parts solution to 1 part isocyanate waste.[1]
-
Allow the container to stand in a well-ventilated area (e.g., a fume hood) for at least 48 hours to ensure complete neutralization.[1][9]
Final Disposal
-
Once neutralized, the waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office.
-
Label the waste container clearly with its contents (e.g., "Neutralized this compound waste").
-
Arrange for pickup by a licensed hazardous waste disposal contractor.[8]
Emergency Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glove selection - isocyanates [forum.iosh.co.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Evaluation of Disposable Protective Garments against Isocyanate Permeation and Penetration from Polyurethane Anticorrosion Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 8. fsi.co [fsi.co]
- 9. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
